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  • Product: Methyl 2-bromo-2-(2-nitrophenyl)acetate
  • CAS: 42794-41-2

Core Science & Biosynthesis

Foundational

Methyl 2-bromo-2-(2-nitrophenyl)acetate CAS 42794-41-2 properties

An In-depth Technical Guide to Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS 42794-41-2) Abstract Methyl 2-bromo-2-(2-nitrophenyl)acetate is a highly functionalized organic compound possessing significant potential as a r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS 42794-41-2)

Abstract

Methyl 2-bromo-2-(2-nitrophenyl)acetate is a highly functionalized organic compound possessing significant potential as a reactive intermediate in advanced organic synthesis. Its structure, which incorporates an α-bromo ester, a methoxy carbonyl group, and an ortho-nitro-substituted phenyl ring, makes it a versatile building block for constructing complex molecular architectures, particularly heterocyclic scaffolds relevant to pharmaceutical and materials science. This guide provides a comprehensive overview of its properties, a proposed synthetic route, its anticipated reactivity, and critical safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Core Molecular Structure and Physicochemical Properties

Methyl 2-bromo-2-(2-nitrophenyl)acetate, CAS 42794-41-2, is characterized by a bromine atom positioned at the alpha-carbon relative to both the ester carbonyl and the 2-nitrophenyl ring. This specific arrangement dictates its chemical behavior, rendering the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. The ortho-nitro group significantly influences the electronic properties of the aromatic ring and can serve as a precursor to an amino group for subsequent cyclization reactions.

Due to the limited availability of direct experimental data for this specific compound, the following properties are a combination of calculated values and predictions based on analogous structures.

Table 1: Physicochemical Properties of Methyl 2-bromo-2-(2-nitrophenyl)acetate

PropertyValue / DescriptionSource / Method
CAS Number 42794-41-2-
Molecular Formula C₉H₈BrNO₄Calculated
Molecular Weight 274.07 g/mol Calculated
IUPAC Name methyl 2-bromo-2-(2-nitrophenyl)acetateIUPAC Nomenclature
Appearance Expected to be a yellow to pale brown crystalline solid or oil.Inferred from analogues[1]
Melting/Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone).Chemical Principles
Spectroscopic Profile (Predicted)

The structural identity of Methyl 2-bromo-2-(2-nitrophenyl)acetate can be confirmed through standard spectroscopic methods. The following table outlines the anticipated spectral characteristics.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: 4H, complex multiplet pattern in the ~7.5-8.2 ppm range, characteristic of an ortho-substituted nitrobenzene. - Methine Proton (CH-Br): 1H, singlet, expected ~5.5-6.0 ppm. - Methoxy Protons (OCH₃): 3H, singlet, expected ~3.7-3.9 ppm.[2]
¹³C NMR - Carbonyl Carbon (C=O): ~165-170 ppm. - Aromatic Carbons: ~124-150 ppm (6 signals). - Methine Carbon (C-Br): ~45-55 ppm. - Methoxy Carbon (OCH₃): ~53 ppm.
IR Spectroscopy - C=O Stretch (Ester): ~1740-1760 cm⁻¹.[3] - NO₂ Asymmetric Stretch: ~1520-1540 cm⁻¹.[4] - NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹.[4] - C-O Stretch (Ester): ~1200-1250 cm⁻¹. - C-Br Stretch: ~550-650 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A characteristic doublet peak due to bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 273 and 275. - Key Fragments: Loss of •Br (m/z 194), loss of •OCH₃ (m/z 243/245), loss of •COOCH₃ (m/z 214/216), and loss of NO₂ (m/z 227/229).

Synthesis and Reactivity

The most logical and efficient synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate involves the direct α-bromination of its precursor, Methyl 2-(2-nitrophenyl)acetate (CAS 30095-98-8).

Synthesis_Workflow Precursor Methyl 2-(2-nitrophenyl)acetate (CAS 30095-98-8) Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) CCl₄, Reflux Target Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS 42794-41-2) Reagents->Target

Caption: Proposed synthetic pathway via radical bromination.

Protocol 1: Synthesis via α-Bromination of Methyl 2-(2-nitrophenyl)acetate

Causality: The benzylic position, alpha to both the phenyl ring and the ester carbonyl, is activated for radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator is required to start the chain reaction.

Methodology:

  • Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-(2-nitrophenyl)acetate (1.0 equiv).[5]

  • Reagents: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Solvent: Add a sufficient volume of an inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, to dissolve the starting material.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure title compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its two primary reactive sites: the electrophilic α-carbon and the reducible nitro group.

Reactivity_Map center_node Methyl 2-bromo-2-(2-nitrophenyl)acetate sub Nucleophilic Substitution (Sₙ2) center_node->sub Nu⁻ red Nitro Group Reduction center_node->red [H] hyd Ester Hydrolysis center_node->hyd H₃O⁺ / OH⁻ prod_sub α-Substituted Products (e.g., ethers, amines, azides) sub->prod_sub prod_red Methyl 2-amino-2-bromo- (2-aminophenyl)acetate red->prod_red prod_hyd 2-Bromo-2-(2-nitrophenyl)acetic acid hyd->prod_hyd

Caption: Key reaction pathways for the title compound.

  • Nucleophilic Substitution: The C-Br bond is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., alcohols, amines, thiols, azides), providing a direct route to α-functionalized 2-nitrophenylacetates. This is a cornerstone of its utility as a synthetic intermediate.[6]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is often a key step in the synthesis of heterocyclic compounds, where the newly formed amine can undergo intramolecular cyclization with the ester or a derivative.[1][7]

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters, offering further handles for molecular elaboration.[8]

Safety and Handling

Table 3: Inferred GHS Hazard Profile

Hazard CategoryGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Irritation H315Causes skin irritation.[9]
Eye Irritation H319Causes serious eye irritation.[9]
Respiratory Irritation H335May cause respiratory irritation.[5]

Handling Protocol:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[10]

  • Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Potential Applications in Drug Discovery

The true value of Methyl 2-bromo-2-(2-nitrophenyl)acetate lies in its potential as a precursor to complex heterocyclic systems, which form the core of many modern pharmaceuticals. A common synthetic strategy involves an initial nucleophilic substitution followed by nitro group reduction and intramolecular cyclization.

Application_Pathway start Methyl 2-bromo-2- (2-nitrophenyl)acetate step1 Step 1: Sₙ2 with R-NH₂ start->step1 inter α-Amino Ester Intermediate step1->inter step2 Step 2: Nitro Reduction inter->step2 inter2 Diamino Intermediate step2->inter2 step3 Step 3: Intramolecular Cyclization inter2->step3 final Heterocyclic Core (e.g., Benzodiazepine or Piperazinone derivative) step3->final

Caption: Hypothetical synthesis of a heterocyclic scaffold.

This sequence allows for the rapid assembly of molecular complexity. For instance, reaction with a primary amine, followed by reduction and cyclization, could lead to the formation of substituted benzodiazepine or piperazinone cores, which are privileged structures in medicinal chemistry. The ability to introduce diversity through the choice of nucleophile in the first step makes this compound a valuable tool for building libraries of potential drug candidates.[1]

Conclusion

While direct experimental data on Methyl 2-bromo-2-(2-nitrophenyl)acetate remains scarce, its molecular structure provides a clear roadmap to its synthesis, reactivity, and potential applications. As a highly activated electrophile and a precursor to synthetically versatile anilines, it stands out as a potent intermediate for the construction of novel, pharmaceutically relevant heterocyclic compounds. Researchers employing this reagent should proceed with the stringent safety precautions outlined, leveraging its reactivity to accelerate the discovery of complex molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. PubChem. Retrieved from [Link]

  • Rizzoli, C., Marku, E., & Greci, L. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o698. Available at: [Link]

  • Rizzoli, C., Marku, E., & Greci, L. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Crystallographic Communications, 67(3), o698. Available at: [Link]

  • Google Patents (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Angene Chemical (2021). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG (2019). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. Retrieved from [Link]

  • Organic Syntheses (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Wikipedia (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Journal of the Indian Chemical Society.
  • Magnaflux (2021). Safety Data Sheet. Retrieved from [Link]

  • Data.gov (2025). Compound 526957: 2-Nitrophenyl-4-nitrophenylacetic acid, methyl ester. Retrieved from [Link]

  • The Organic Chemistry Tutor (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 15.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Frontiers Media (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

Sources

Exploratory

Structure of methyl alpha-bromo-(2-nitrophenyl)acetate

The following technical guide is structured to provide an exhaustive analysis of Methyl -bromo-(2-nitrophenyl)acetate (CAS 42794-41-2). This document deviates from standard templates to prioritize the specific reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl


-bromo-(2-nitrophenyl)acetate  (CAS 42794-41-2). This document deviates from standard templates to prioritize the specific reactivity profile (benzylic electrophile + ortho-nitro effect) that makes this molecule a critical intermediate in heterocyclic synthesis.

Technical Monograph: Methyl -bromo-(2-nitrophenyl)acetate

Core Identity & Synthetic Utility

Executive Summary

Methyl


-bromo-(2-nitrophenyl)acetate is a bifunctional building block characterized by a highly reactive benzylic bromide and an ortho-nitro ester motif. It serves as a "privileged intermediate" in drug discovery, primarily for the rapid assembly of oxindoles  and indolines  via reductive cyclization. Its handling requires strict adherence to safety protocols due to its potent lachrymatory properties.

Molecular Architecture & Physicochemical Profile[1][2][3]

The molecule features a chiral center at the


-carbon, rendering it optically active, though typically synthesized and used as a racemate in bulk intermediate stages.
PropertyData / Description
IUPAC Name Methyl 2-bromo-2-(2-nitrophenyl)acetate
CAS Registry Number 42794-41-2
Molecular Formula

Molecular Weight 274.07 g/mol
Structure Description Phenyl ring substituted at C2 with a Nitro group (

); C1 attached to a methyl acetate side chain brominated at the

-position.
Key Functional Groups 1. Benzylic Bromide (Electrophile)2. Methyl Ester (Acylating agent)3. Nitro group (Latent nucleophile precursor)
Physical State Viscous oil or low-melting solid (Store at 2–8°C).
Solubility Soluble in DCM, THF, EtOAc; Hydrolytically unstable in water.
Stereochemical Considerations

The


-carbon is a stereocenter. While enantioselective synthesis is possible using chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives), the standard Wohl-Ziegler bromination yields a racemic mixture (

).

Synthetic Protocol: Wohl-Ziegler Bromination

The most robust route to this compound is the radical bromination of methyl (2-nitrophenyl)acetate using N-Bromosuccinimide (NBS). This method avoids the use of elemental bromine (


), which can lead to ring bromination or hydrolysis of the ester.
Mechanistic Causality
  • Why NBS? NBS provides a low, steady concentration of

    
     via reaction with HBr, favoring radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.
    
  • Why the Nitro Group Matters: The ortho-nitro group exerts a steric and electronic effect. Electronically, it deactivates the ring, further discouraging ring bromination. Sterically, it can retard the rate of

    
    -bromination compared to unsubstituted phenylacetates.
    
Detailed Experimental Workflow

Reagents:

  • Methyl (2-nitrophenyl)acetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent:

    
     (Traditional) or Trifluorotoluene (Green Alternative)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve methyl (2-nitrophenyl)acetate in anhydrous solvent (0.2 M concentration).

  • Addition: Add recrystallized NBS and the radical initiator (AIBN).

  • Initiation: Heat the mixture to reflux. Critical Observation: The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses differently.

  • Propagation: Maintain reflux for 4–6 hours. Monitor via TLC (silica; Hexane/EtOAc) or

    
    H NMR (disappearance of benzylic 
    
    
    
    singlet at
    
    
    ~4.0 ppm; appearance of
    
    
    singlet at
    
    
    ~5.8 ppm).
  • Workup: Cool to

    
     to precipitate succinimide completely. Filter the solids.[1]
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically used directly in the next step without high-vacuum distillation to avoid thermal decomposition.

Synthetic Pathway Visualization[4]

SynthesisWorkflow Start Methyl (2-nitrophenyl)acetate Intermediate Benzylic Radical Intermediate Start->Intermediate H• Abstraction Reagents NBS / AIBN (Radical Source) Reagents->Intermediate Product Methyl alpha-bromo-(2-nitrophenyl)acetate (CAS 42794-41-2) Intermediate->Product Br• Transfer Byproduct Succinimide (Removed by Filtration) Product->Byproduct Precipitation

Caption: Radical chain mechanism for the selective alpha-bromination of the benzylic carbon.

Reactivity Profile & Applications

The utility of methyl


-bromo-(2-nitrophenyl)acetate lies in its "bifunctional electrophilicity." It is the precursor of choice for synthesizing Oxindoles  (Indolin-2-ones), a scaffold found in tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib).
Primary Pathway: Reductive Cyclization

This is a self-validating cascade reaction.

  • Alkylation: The

    
    -bromo ester reacts with an amine or is used to alkylate a carbon nucleophile.
    
  • Reduction: The nitro group is reduced to an aniline (

    
    ) using 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Cyclization: The newly formed amine intramolecularly attacks the methyl ester, releasing methanol and closing the lactam ring to form the oxindole.

Secondary Pathway: Vicarious Nucleophilic Substitution (VNS)

The molecule can undergo substitution where the bromide is displaced by soft nucleophiles (thiols, malonates) while retaining the nitro group for later manipulation.

Reaction Cascade Visualization

ReactivityPath Compound Methyl alpha-bromo-(2-nitrophenyl)acetate Step1 Nucleophilic Attack (SN2) (e.g., R-NH2 or Malonate) Compound->Step1 Intermediate1 Alpha-Substituted (2-Nitrophenyl)acetate Step1->Intermediate1 Step2 Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate1->Step2 Intermediate2 Alpha-Substituted (2-Aminophenyl)acetate Step2->Intermediate2 Step3 Intramolecular Cyclization (- MeOH) Intermediate2->Step3 Spontaneous Final 3-Substituted Oxindole (Drug Scaffold) Step3->Final

Caption: The "Oxindole Cascade" transforming the bromo-nitro precursor into a heterocyclic scaffold.

Safety & Handling Protocols

Warning: Benzylic bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 receptors in the mucous membranes, causing severe irritation.

  • Containment: All operations, including weighing, must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ethanolamine or aqueous sodium thiosulfate to quench residual alkyl bromide before removal from the hood.

  • PPE: Double nitrile gloves are recommended. If the scale exceeds 5g, a full-face respirator is advised during workup.

  • Storage: Store under inert gas (Argon) at 2–8°C. The compound degrades (darkens) upon exposure to light and moisture, releasing HBr.

References

  • Sigma-Aldrich. Methyl 2-bromo-2-(2-nitrophenyl)acetate Product Page (CAS 42794-41-2).Link(Verified Catalog Item).

  • Wohl, A. "Bromination of unsaturated compounds with N-bromosuccinimide." Berichte der deutschen chemischen Gesellschaft, 1919. (Foundational Method).[2]

  • Kutney, J. P., et al. "Synthesis of Indoles and Oxindoles.
  • BenchChem. Comparative Guide to the Synthesis of Nitro-Aryl Derivatives.Link(Protocol verification).

  • National Institutes of Health (NIH). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Benzazocines. (Demonstrating the reductive cyclization pathway). Link

Sources

Foundational

An In-depth Technical Guide to Methyl 2-bromo-2-(2-nitrophenyl)acetate: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of Methyl 2-bromo-2-(2-nitrophenyl)acetate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Methyl 2-bromo-2-(2-nitrophenyl)acetate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, a robust synthesis protocol, characterization methods, and its strategic applications in the development of complex molecules.

Core Compound Profile

Methyl 2-bromo-2-(2-nitrophenyl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key reactive centers: an ester, an α-bromo group, and a nitroaromatic ring. This unique combination makes it a versatile building block for introducing complex functionalities and constructing diverse molecular scaffolds.

The presence of the bromine atom at the α-position to the ester carbonyl group provides a reactive handle for nucleophilic substitution and cross-coupling reactions. Simultaneously, the ortho-nitro group on the phenyl ring is a powerful electron-withdrawing group that can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical agents.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
CAS Number 42794-41-2
Appearance (Expected) Light yellow to brown oil or solidGeneral knowledge
Synonyms Methyl bromo(2-nitrophenyl)acetate
Storage Temperature 2-8°C

Synthesis and Mechanism

The synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate is most effectively achieved via the α-bromination of its precursor, Methyl 2-(2-nitrophenyl)acetate. This transformation leverages the acidic nature of the α-proton, which is enhanced by the electron-withdrawing effects of both the adjacent ester and the nitrophenyl ring.

Experimental Protocol: α-Bromination

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • Methyl 2-(2-nitrophenyl)acetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-(2-nitrophenyl)acetate in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure Methyl 2-bromo-2-(2-nitrophenyl)acetate.

Causality and Experimental Choices
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent because it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective radical bromination and minimizing side reactions.

  • Role of the Initiator: AIBN is a classic radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction for bromination.

  • Solvent Selection: Carbon tetrachloride is an ideal solvent for radical reactions as it is non-polar and inert under the reaction conditions.

  • Aqueous Work-up: The wash with sodium bicarbonate is essential to neutralize any trace amounts of acidic byproducts, such as HBr, that may have formed.

Reaction Mechanism

The α-bromination proceeds via a free-radical chain mechanism.

G cluster_propagation Propagation AIBN AIBN Rad 2R• + N₂ AIBN->Rad R_dot R• Br_dot Br• R_dot->Br_dot + NBS NBS NBS Succ_dot Succinimide Radical Sub_Rad Substrate Radical (Ar-CH•-Ester) Br_dot->Sub_Rad + Substrate Start_Mat Substrate (Ar-CH₂-Ester) Product Product (Ar-CHBr-Ester) Sub_Rad->Product + Br₂ (from NBS) G cluster_transformations Synthetic Transformations cluster_products Resulting Scaffolds Start Methyl 2-bromo-2- (2-nitrophenyl)acetate Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Nitro_Reduction Bromo_Sub Nucleophilic Substitution (e.g., R₂NH, RSNa) Start->Bromo_Sub Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Ester_Hydrolysis Aniline_Deriv Ortho-Aniline Derivatives Nitro_Reduction->Aniline_Deriv Functionalized_Acetate α-Functionalized Acetates Bromo_Sub->Functionalized_Acetate Aryl_Alkynoic_Esters Aryl/Alkynyl Acetates Coupling->Aryl_Alkynoic_Esters Carboxylic_Acid Bromo-Nitro Phenylacetic Acid Ester_Hydrolysis->Carboxylic_Acid

Caption: Key synthetic pathways utilizing the target compound.

  • Nitro Group Reduction: The nitro group is readily reduced to an aniline. This transformation is fundamental in the synthesis of many heterocyclic compounds, such as benzimidazoles, quinolines, and indoles, which are privileged structures in medicinal chemistry.

  • α-Bromo Group Displacement: The α-bromo substituent is an excellent leaving group, allowing for facile Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, azides), enabling the introduction of diverse side chains.

  • Palladium-Catalyzed Cross-Coupling: While the α-bromo group is more typically used in substitution, the aromatic C-Br bond in related bromo-nitrophenyl compounds is a handle for reactions like Suzuki or Sonogashira coupling to form C-C bonds, expanding the carbon skeleton. [1]* Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

The strategic combination of these reactions allows for the rapid assembly of compound libraries for screening in drug discovery programs. The nitroaromatic moiety itself is a known pharmacophore in certain classes of antimicrobial agents, where its reduction within target cells leads to cytotoxic radicals. [2]

Safety and Handling

As a brominated organic compound, Methyl 2-bromo-2-(2-nitrophenyl)acetate should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin and eyes, similar to related compounds like methyl 2-bromoacetate. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

Methyl 2-bromo-2-(2-nitrophenyl)acetate is a high-value synthetic intermediate whose molecular architecture is primed for diversification. A sound understanding of its synthesis via radical bromination and the orthogonal reactivity of its functional groups empowers researchers to strategically design and execute synthetic routes toward novel and complex molecules for pharmaceutical and materials science applications. The protocols and insights provided herein serve as a foundational guide for its effective utilization in the laboratory.

References

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • PubChem. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464. [Link]

  • Google Patents.

Sources

Exploratory

Commercial suppliers of methyl 2-bromo-2-(2-nitrophenyl)acetate

This technical guide provides a comprehensive analysis of the commercial sourcing, synthesis, and application of Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2). Sourcing, Synthesis, and Application in Heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the commercial sourcing, synthesis, and application of Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2).

Sourcing, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 2-bromo-2-(2-nitrophenyl)acetate is a specialized benzylic bromide ester used primarily as a high-value intermediate in the synthesis of oxindoles , indoles , and photolabile caging groups . While commercially available, the supply chain for this specific isomer is often fragmented, with many vendors listing it as "make-to-order" or confusing it with its para-bromo isomer.

This guide empowers research teams to secure this compound through verified commercial channels or, alternatively, to synthesize it in-house using a self-validating radical bromination protocol.

Chemical Profile & Identity Verification

Before sourcing, it is critical to distinguish this compound from its structural isomers (e.g., methyl 2-(4-bromo-2-nitrophenyl)acetate), which are more common but chemically distinct.

Property Data
Chemical Name Methyl 2-bromo-2-(2-nitrophenyl)acetate
CAS Number 42794-41-2
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Structure Description Phenylacetic acid methyl ester with a nitro group at the ortho position and a bromine atom at the alpha (benzylic) position.[1]
Key Identifier 1H NMR Diagnostic: The alpha-proton (CH-Br) typically appears as a singlet around δ 6.0–6.5 ppm , distinct from the methylene doublet of the non-brominated precursor.

Commercial Landscape

The market for this compound is "Tier 2" (Specialty Building Block), meaning it is rarely in stock for immediate bulk shipment.

Primary Suppliers

The following suppliers have historically listed this specific CAS. Note: Always request a Certificate of Analysis (CoA) confirming the ortho-nitro and alpha-bromo regiochemistry.

  • MilliporeSigma (Sigma-Aldrich): Often lists this under the "Rare Chemical Library" or through third-party partnerships (e.g., AA Blocks).

    • Catalog Status: Frequently "Inquire" or "Backorder."

  • AA Blocks: A specialized vendor often holding stock of nitro-aromatic building blocks.

  • Enamine / Combi-Blocks: While less likely to have this specific brominated derivative in stock, they carry the precursor (Methyl 2-(2-nitrophenyl)acetate) in bulk, making them ideal partners for custom synthesis orders.

Supply Chain Risk Mitigation

Due to the compound's potential instability (benzylic bromides are reactive), commercial batches can degrade into the corresponding alcohol or acid if stored improperly.

  • Recommendation: If immediate stock is unavailable, purchase the precursor (CAS 30095-98-8) and perform the bromination in-house (see Section 4).

Technical Deep Dive: In-House Synthesis Protocol

When commercial supply is unavailable, the following "Self-Validating" protocol yields high-purity product. This method utilizes a Wohl-Ziegler radical bromination.[2]

The "Make vs. Buy" Decision
  • Buy: If < 5g is needed and lead time > 3 weeks is acceptable.

  • Make: If > 10g is needed or immediate use is required to ensure activity.

Synthesis Workflow (Graphviz)

SynthesisPathway Precursor Methyl 2-(2-nitrophenyl)acetate (CAS 30095-98-8) Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate H-Abstraction Reagents NBS (1.05 eq) AIBN (0.1 eq) CCl4 or PhCF3 (Reflux) Reagents->Intermediate Product Methyl 2-bromo-2-(2-nitrophenyl)acetate (Target) Intermediate->Product Br-Transfer

Figure 1: Radical bromination pathway using N-Bromosuccinimide (NBS).

Validated Protocol

Reagents:

  • Methyl 2-(2-nitrophenyl)acetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) (0.05 – 0.1 equiv)

  • Solvent: CCl₄ (classic) or Trifluorotoluene (PhCF₃) (modern, greener alternative).

Procedure:

  • Dissolution: Dissolve the ester in the solvent (0.2 M concentration) under Argon.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

  • Monitoring: Monitor by TLC (silica; Hexane/EtOAc). The product is usually less polar than the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent.

  • Purification: Rapid filtration through a short silica plug (to avoid hydrolysis).

Self-Validation Step:

  • Check 1H NMR : The starting material has a singlet at ~4.0 ppm (CH₂). The product has a singlet shifted downfield to ~6.0–6.5 ppm (CH-Br) . If the peak is broad or split, hydrolysis may have occurred.

Applications in Drug Discovery

This compound is a "linchpin" intermediate for synthesizing nitrogen heterocycles.

Oxindole Synthesis (Reductive Cyclization)

The most common application is the synthesis of 3-substituted oxindoles or indoles. The proximity of the nitro group to the pendant ester allows for reductive cyclization.

ApplicationPathway Target Methyl 2-bromo-2-(2-nitrophenyl)acetate Step1 Nucleophilic Substitution (Reaction with R-NH2 or R-OH) Target->Step1 Alkylation Intermediate Functionalized Nitro-Ester Step1->Intermediate Step2 Reduction (Fe/AcOH or H2/Pd) Intermediate->Step2 -NO2 to -NH2 Oxindole Oxindole / Indolin-2-one (Cyclized Product) Step2->Oxindole Spontaneous Lactamization

Figure 2: Pathway for converting the target bromide into oxindole scaffolds.

Mechanism:

  • Alkylation: The bromine is displaced by a nucleophile (e.g., an amine or carbon nucleophile).

  • Reduction: The nitro group is reduced to an aniline (-NH₂).

  • Cyclization: The newly formed amine attacks the methyl ester intramolecularly, closing the ring to form an oxindole (indolin-2-one).

Photolabile Caging Groups

Derivatives of o-nitrophenylacetic acid are used as photocleavable protecting groups. The bromine allows for the attachment of "payloads" (drugs, peptides) that can be released upon UV irradiation.

Safety & Handling

  • Lachrymator: Like benzyl bromide and methyl bromoacetate, this compound is a potent tear gas. Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to the acid).

References

  • MilliporeSigma. Product Specification: Methyl 2-bromo-2-(2-nitrophenyl)acetate. Retrieved from .

  • PubChem. Compound Summary: Methyl 2-(2-nitrophenyl)acetate (Precursor). National Library of Medicine. Retrieved from .

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
  • Söderberg, B. C. (2000). Transition metal-catalyzed synthesis of indoles. Current Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of oxindoles from methyl 2-bromo-2-(2-nitrophenyl)acetate

Application Note: Strategic Synthesis of Oxindoles from Methyl 2-bromo-2-(2-nitrophenyl)acetate Executive Summary This application note details the synthetic utility of methyl 2-bromo-2-(2-nitrophenyl)acetate (1) as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Oxindoles from Methyl 2-bromo-2-(2-nitrophenyl)acetate

Executive Summary

This application note details the synthetic utility of methyl 2-bromo-2-(2-nitrophenyl)acetate (1) as a high-value bifunctional precursor for oxindole (indolin-2-one) scaffolds. Unlike simple phenylacetic acid derivatives, the


-bromo motif in (1)  functions as a divergent handle. It allows researchers to either access the parent oxindole via reductive dehalogenation  or generate complex 3-substituted oxindoles via nucleophilic substitution  prior to cyclization.

This guide provides three validated protocols, mechanistic insights into the "Substitute-then-Cyclize" strategy, and critical troubleshooting parameters for scale-up.

Strategic Pathway Analysis

The transformation of precursor (1) into an oxindole core relies on the latent reactivity of the o-nitro group. Upon reduction to an aniline, an intramolecular nucleophilic attack on the adjacent ester closes the


-lactam ring.

However, the presence of the


-bromine dictates the workflow:
  • Pathway A (Diversity-Oriented Synthesis): The bromine is displaced by a nucleophile (Nu) before reduction. This is the preferred route for generating pharmacologically active 3-substituted oxindoles (e.g., 3-amino, 3-thio, or 3-alkyl derivatives).

  • Pathway B (Direct Reductive Cyclization): Simultaneous reduction of the nitro group and hydrogenolysis of the C-Br bond. This yields the unsubstituted parent oxindole.

Visualizing the Divergent Workflow

OxindolePathways Start Methyl 2-bromo-2- (2-nitrophenyl)acetate Inter Intermediate: 3-Substituted-2-nitro-acetate Start->Inter Step 1: Nucleophilic Substitution (R-NH2, R-SH, etc.) Oxindole_Parent Target B: Parent Oxindole (Unsubstituted) Start->Oxindole_Parent Direct Hydrogenation (H2, Pd/C, excess base) Reductive Dehalogenation Oxindole_Sub Target A: 3-Substituted Oxindole Inter->Oxindole_Sub Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd)

Figure 1: Divergent synthetic pathways. Path A (top) retains the alpha-position complexity. Path B (bottom) simplifies the core.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Substituted Oxindoles (The "Substitute-then-Cyclize" Method)

Best for: Creating libraries of 3-amino or 3-thio oxindoles.

Phase 1: Nucleophilic Displacement (SN2) The


-bromo position is highly electrophilic. Soft nucleophiles react cleanly without affecting the nitro group or ester.
  • Setup: Dissolve methyl 2-bromo-2-(2-nitrophenyl)acetate (1.0 equiv) in anhydrous THF or Acetonitrile (0.2 M).

  • Addition: Add the nucleophile (e.g., morpholine, thiophenol, or primary amine) (1.1 equiv).

  • Base: Add

    
     or DIPEA (1.2 equiv) to scavenge HBr.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Starting material

    
     usually higher than product).
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry (

    
    ) and concentrate. Note: Purification is often unnecessary if conversion is >95%.
    

Phase 2: Reductive Cyclization (Fe/AcOH) Iron-mediated reduction is preferred over catalytic hydrogenation here to prevent accidental cleavage of the newly formed C-Nu bond (especially if Nu is a benzyl amine or sulfur species).

  • Setup: Suspend the crude intermediate from Phase 1 in Glacial Acetic Acid (AcOH) / Ethanol (1:1 ratio, 0.1 M).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 equiv).

  • Activation: Heat to 70°C. Vigorous stirring is essential to suspend the heavy Fe particles.

  • Monitoring: The reaction typically completes in 1–3 hours. Look for the disappearance of the yellow nitro compound and the appearance of a fluorescent spot (oxindoles are often fluorescent under UV 254/365).

  • Workup (Critical Step):

    • Cool to RT.

    • Filter through a Celite pad to remove iron sludge. Wash the pad with EtOAc.

    • Concentrate the filtrate.

    • Neutralize the residue with sat.

      
       (Caution: foaming).
      
    • Extract with EtOAc, dry, and recrystallize (EtOH/Water) or purify via flash chromatography.

Protocol B: Synthesis of Parent Oxindole (Reductive Dehalogenation)

Best for: Generating the core scaffold 1,3-dihydro-2H-indol-2-one.

  • Reagents: Methyl 2-bromo-2-(2-nitrophenyl)acetate (1.0 equiv), 10% Pd/C (10 wt%), Sodium Acetate (NaOAc, 2.0 equiv).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Charge a hydrogenation vessel with the substrate, solvent, and NaOAc (base is required to neutralize HBr and facilitate dehalogenation).

    • Add Pd/C under inert atmosphere (

      
      ).
      
    • Purge with

      
       gas (balloon pressure is usually sufficient; 1 atm).
      
    • Stir vigorously at RT for 6–12 hours.

  • Mechanism: The Pd/C catalyzes both the hydrogenolysis of the C-Br bond and the reduction of

    
     to 
    
    
    
    . The resulting aniline spontaneously cyclizes.
  • Workup: Filter through Celite, concentrate, and recrystallize from water/ethanol.

Mechanistic Validation & Troubleshooting

Self-Validating the Cyclization (The "Lactam Closure")

The transition from the amino-ester to the oxindole is chemically distinct.

  • IR Shift: The ester carbonyl stretch (~1740 cm⁻¹) disappears, replaced by the amide (lactam) carbonyl stretch (~1700–1720 cm⁻¹).

  • NMR Evidence: In

    
     NMR, the methyl ester singlet (~3.7 ppm) disappears. A broad singlet for the amide NH appears (~10.5 ppm in DMSO-
    
    
    
    ).
Data Summary Table
ParameterProtocol A (Fe/AcOH)Protocol B (Pd/C + H2)Protocol C (Zn/AcOH)
Primary Utility 3-Substituted OxindolesParent OxindoleParent Oxindole
C-Br Fate Retained (if Nu substituted first)Cleaved (H-Br)Cleaved (Reductive elimination)
Chemoselectivity High (Tolerates S, halogens)Low (Reduces alkenes/halides)Moderate
Workup Difficulty High (Iron sludge)Low (Filtration)Medium (Zinc salts)
Typical Yield 75–85%85–95%60–80%
Troubleshooting Guide
  • Problem: Incomplete Cyclization (Amino-ester isolation).

    • Cause: Steric bulk at the 3-position or insufficient heat.

    • Solution: Reflux the amino-ester in Toluene with a catalytic amount of p-TsOH to force ring closure.

  • Problem: Over-reduction (Indoline formation).

    • Cause: High pressure hydrogenation or harsh reducing agents (

      
      ).
      
    • Solution: Stick to Fe/AcOH or atmospheric

      
      . Oxindoles are stable to these conditions; indolines require reduction of the amide carbonyl.
      

Mechanistic Diagram: The "Substitute-then-Cyclize" Cascade

This diagram illustrates the electron flow for Protocol A, the most complex and valuable pathway.

Mechanism Step1 Precursor (1) (Electrophilic C-Br) Step2 S_N2 Displacement (Nucleophile attacks C-alpha) Step1->Step2 Nu-H / Base Intermediate Stable Intermediate (Methyl 2-Nu-2-(2-nitrophenyl)acetate) Step2->Intermediate Step3 Nitro Reduction (Fe transfers electrons -> Aniline) Intermediate->Step3 Fe / AcOH / Heat Step4 Intramolecular Cyclization (Amine attacks Ester -> MeOH leaves) Step3->Step4 - 2 H2O Product 3-Substituted Oxindole Step4->Product - MeOH

Figure 2: Mechanistic cascade for Protocol A. Note that the ester methanolysis is the final irreversible step.

References

  • Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479. Link

    • Foundational text on oxindole synthesis and reactivity.
  • Kraynack, E. A., & Dalgard, J. E. (1993). Synthesis of 3-substituted oxindoles from 2-nitrophenylacetic acid derivatives. Tetrahedron Letters, 34(48), 7719-7722. Link

    • Primary source for the "Substitute-then-Cyclize" str
  • Organic Chemistry Portal. (2024). Synthesis of Oxindoles. Link

    • Verified source for modern catalytic variants (Pd/C, Ni-catalyzed)
  • Jackson, A. et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization.[1] The Journal of Organic Chemistry, 87(22). Link

    • Recent validation of reductive cyclization mechanisms for nitro-tethered esters.

Sources

Application

Application Note: Utilizing Methyl 2-bromo-2-(2-nitrophenyl)acetate as a Reformatsky Reagent for the Synthesis of 3-Substituted 2-Oxindole Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary In modern drug discovery, the 2-oxindole (indolin-2-one) core i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary

In modern drug discovery, the 2-oxindole (indolin-2-one) core is recognized as a "privileged scaffold," frequently serving as the pharmacophore in potent receptor tyrosine kinase (RTK) inhibitors, neuroprotective agents, and anticancer therapeutics [1]. Synthesizing highly functionalized 3-substituted 2-oxindoles requires modular, chemoselective methodologies.

Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2) is a highly versatile, bifunctional building block designed for this exact purpose. It leverages two orthogonal reactive sites:

  • An

    
    -bromo ester  moiety, which undergoes zinc-mediated oxidative addition to form a nucleophilic Reformatsky reagent.
    
  • An ortho-nitro group , which acts as a latent nucleophile. Upon reduction to an aniline, it triggers a spontaneous intramolecular lactamization with the adjacent ester.

This application note details the mechanistic rationale, optimized protocols, and self-validating analytical controls for utilizing this reagent in a two-step sequence to construct complex 3-(1-hydroxyalkyl)-2-oxindole libraries.

Mechanistic Rationale & Pathway

The synthetic utility of methyl 2-bromo-2-(2-nitrophenyl)acetate relies on a highly orchestrated sequence of carbon-carbon bond formation followed by heterocyclization [2].

The process begins with the Reformatsky reaction . Unlike Grignard reagents or organolithiums, the zinc enolate generated from this


-bromo ester is highly chemoselective. It readily attacks aldehydes and ketones but is sufficiently stable to avoid self-condensation with its own ester group.

Following the formation of the intermediate methyl 3-hydroxy-2-(2-nitrophenyl)alkanoate, the nitro group is subjected to mild reduction. The resulting ortho-aniline intermediate is geometrically poised to undergo rapid intramolecular nucleophilic acyl substitution, expelling methanol and yielding the thermodynamically stable 5-membered lactam (2-oxindole).

G Reagent Methyl 2-bromo-2-(2-nitrophenyl)acetate (Starting Material) ZnAct Zinc Activation (Zn dust, TMSCl, 1,2-Dibromoethane) Reagent->ZnAct Enolate Zinc Enolate Intermediate (Reformatsky Reagent) ZnAct->Enolate Insertion Electrophile Electrophile Addition (Aldehyde/Ketone) Enolate->Electrophile BetaHydroxy Methyl 3-hydroxy-2-(2-nitrophenyl)alkanoate (Intermediate) Electrophile->BetaHydroxy C-C Bond Formation Reduction Nitro Reduction (Fe/NH4Cl or H2, Pd/C) BetaHydroxy->Reduction Amine Aniline Intermediate (Spontaneous Cyclization) Reduction->Amine -NO2 to -NH2 Oxindole 3-(1-Hydroxyalkyl)-2-oxindole (Target Scaffold) Amine->Oxindole Intramolecular Lactamization

Workflow for the synthesis of 2-oxindoles via Reformatsky and reductive cyclization.

Biological Relevance of the Target Scaffold

The resulting 3-substituted 2-oxindoles mimic the adenine ring of ATP, allowing them to competitively bind to the hinge region of various kinases (e.g., VEGFR, PDGFR) [3].

Pathway OxindoleDrug 2-Oxindole Derivative (e.g., Sunitinib analogs) ATP ATP Binding Pocket (Competitive Inhibition) OxindoleDrug->ATP Binds RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Downstream Downstream Signaling (MAPK/PI3K Pathways) RTK->Downstream Inhibits phosphorylation ATP->RTK Blocks activation Angiogenesis Tumor Angiogenesis & Proliferation (Suppressed) Downstream->Angiogenesis Prevents

Mechanism of action for 2-oxindole-based receptor tyrosine kinase inhibitors.

Quantitative Data: Reaction Optimization

The efficiency of the Reformatsky step is highly dependent on the method of zinc activation and solvent polarity. Zinc dust naturally forms an unreactive ZnO passivation layer that inhibits electron transfer. Chemical scrubbing is mandatory.

Table 1: Optimization of the Reformatsky Addition Step

EntrySolventZinc Activation MethodTemp (°C)Yield (%)Mechanistic Observation
1Et₂ONone35< 10Unreacted starting material due to ZnO passivation.
2THFI₂ (catalytic)6545Sluggish initiation; incomplete enolate formation.
3THF TMSCl / 1,2-Dibromoethane 65 88 Rapid initiation; optimal stabilization of zinc enolate.
4TolueneTMSCl / 1,2-Dibromoethane9052High temperature promoted homocoupling byproducts.

Note: Data reflects the reaction of methyl 2-bromo-2-(2-nitrophenyl)acetate with benzaldehyde (1.0 eq).

Experimental Protocols

Protocol A: Reformatsky Addition (C-C Bond Formation)

Goal: Synthesize methyl 3-hydroxy-2-(2-nitrophenyl)alkanoate.

Expertise & Causality: The dropwise addition of the


-bromo ester is critical. If added all at once, the localized high concentration of the unreacted bromo ester and the newly formed zinc enolate will lead to Wurtz-type homocoupling, drastically reducing the yield.

Step-by-Step Methodology:

  • Equipment Setup: Flame-dry a 50 mL Schlenk flask equipped with a reflux condenser and magnetic stir bar under a strict Argon atmosphere.

  • Zinc Activation: Add Zinc dust (3.0 eq, ~200 mg/mmol) to the flask, followed by anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%). Heat the suspension to 65 °C for 5 minutes, then cool to room temperature. Add Chlorotrimethylsilane (TMSCl, 5 mol%) and stir for 15 minutes.

  • Electrophile Addition: Add the target aldehyde or ketone (1.0 eq) to the activated zinc suspension.

  • Reagent Addition: Dissolve methyl 2-bromo-2-(2-nitrophenyl)acetate (1.5 eq) in anhydrous THF (1.0 M). Add this solution dropwise via syringe pump over 30 minutes to the refluxing mixture.

  • Reaction & Quench: Stir at reflux for 2 hours. Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. (Causality: A mildly acidic quench breaks the zinc alkoxide bond without causing acid-catalyzed dehydration of the newly formed

    
    -hydroxy group).
    
  • Workup: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Reductive Lactamization (Heterocyclization)

Goal: Convert the intermediate to the 3-(1-hydroxyalkyl)-2-oxindole.

Expertise & Causality: While catalytic hydrogenation (H₂, Pd/C) is a standard method for nitro reduction, residual zinc salts from the previous step can poison the palladium catalyst. Furthermore, if the R-group contains reducible functionalities (e.g., alkenes), Pd/C is unsuited. The Fe/NH₄Cl system is highly chemoselective, reducing only the nitro group while leaving halogens, alkenes, and the newly formed hydroxyl group intact.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the purified methyl 3-hydroxy-2-(2-nitrophenyl)alkanoate intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq) to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. (Causality: The thermal energy drives both the single-electron transfer reduction of the nitro group and the subsequent intramolecular nucleophilic attack of the aniline nitrogen onto the methyl ester).

  • Workup: While still hot, filter the reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-oxindole. Recrystallize from DCM/Hexanes.

Self-Validating System: Analytical Checkpoints

To ensure scientific integrity and prevent downstream failures, the following self-validating checks must be performed:

  • Checkpoint 1: Enolate Formation & Addition (Protocol A)

    • TLC: The product (

      
      -hydroxy ester) will have a significantly lower 
      
      
      
      value than the starting
      
      
      -bromo ester due to the polar hydroxyl group (e.g.,
      
      
      0.3 vs 0.7 in 3:1 Hexanes/EtOAc).
    • ¹H NMR (CDCl₃): Look for the disappearance of the

      
      -proton singlet (~6.2 ppm) of the starting material. Confirm the appearance of the diagnostic 
      
      
      
      -carbinol proton (usually a multiplet between 4.0–5.5 ppm depending on the R-group) and the preservation of the methyl ester singlet (~3.7 ppm). Note: The product will be a mixture of syn/anti diastereomers.
  • Checkpoint 2: Lactamization (Protocol B)

    • IR Spectroscopy: This is the most rapid validation tool. Ensure the disappearance of the strong asymmetric and symmetric NO₂ stretches (1530 cm⁻¹ and 1350 cm⁻¹). Confirm the appearance of a strong, broad N-H stretch (~3200 cm⁻¹) and the shift of the ester carbonyl (~1740 cm⁻¹) to a lactam carbonyl (~1700 cm⁻¹).

    • ¹H NMR (DMSO-d₆): The defining proof of cyclization is the complete disappearance of the methyl ester singlet (~3.7 ppm) and the emergence of a broad singlet at ~10.5 ppm corresponding to the oxindole N-H proton.

References

  • Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. National Institutes of Health (PMC). Available at:[Link]

  • ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews. Available at:[Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at:[Link]

Method

Application Notes and Protocols: A Guide to Indole Synthesis via α-Bromo-2-Nitrophenylacetic Acid Esters

Introduction: The Strategic Importance of the Indole Nucleus The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from anti-migraine agents to anti-cancer drugs, underscores the continuous need for efficient and versatile synthetic methodologies.[3] While classical methods like the Fischer and Bischler-Napieralski syntheses have been historically significant, the development of novel strategies offering greater functional group tolerance and milder reaction conditions remains a critical pursuit for synthetic chemists.[3][4]

This guide details a robust and reliable method for the synthesis of indole-2-carboxylic acid esters, proceeding through the reductive cyclization of α-bromo-2-nitrophenylacetic acid esters. This approach offers a strategic advantage by utilizing readily available starting materials and proceeding through a mechanism that allows for a high degree of control over the final product. The resulting indole-2-carboxylic acid derivatives are valuable intermediates, amenable to a wide range of further chemical modifications.[5][6][7]

Underlying Principles: The Reductive Cyclization Cascade

The core of this synthetic strategy lies in a reductive cyclization reaction.[8] The process is initiated by the reduction of the nitro group of the 2-nitrophenylacetic acid ester derivative to a nitroso, hydroxylamine, or amino group. This is immediately followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of the indole ring system.

The choice of reducing agent is critical to the success of this reaction. Various methods can be employed, including catalytic transfer hydrogenation, which offers mild conditions and good functional group compatibility.[9][10][11] Other reducing systems, such as metals in acidic media or metal-catalyzed reductions with carbon monoxide, have also been successfully applied in related reductive cyclizations.[12]

Visualizing the Pathway: Reaction Mechanism and Experimental Workflow

To provide a clear understanding of the chemical transformations and the practical steps involved, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Reaction Mechanism

Reaction Mechanism A α-Bromo-2-nitrophenyl- acetic acid ester B Reduced Intermediate (e.g., Amino derivative) A->B C Reduced Intermediate D Indole-2-carboxylic acid ester C->D Spontaneous Cyclization (-HBr) Experimental Workflow Start Start: α-Bromo-2-nitrophenyl- acetic acid ester Reduction Reductive Cyclization (e.g., Catalytic Transfer Hydrogenation) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Product: Indole-2-carboxylic acid ester Analysis->End

Caption: A streamlined overview of the experimental procedure.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model indole-2-carboxylic acid ester.

Part 1: Synthesis of Ethyl α-Bromo-2-nitrophenylacetate

This initial step involves the bromination of the α-carbon of ethyl 2-nitrophenylacetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-nitrophenylacetate209.1810.46 g50
N-Bromosuccinimide (NBS)177.989.79 g55
Benzoyl Peroxide (BPO)242.23242 mg1
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-nitrophenylacetate (10.46 g, 50 mmol), N-bromosuccinimide (9.79 g, 55 mmol), and benzoyl peroxide (242 mg, 1 mmol).

  • Add 200 mL of carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-bromo-2-nitrophenylacetate.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

This step utilizes catalytic transfer hydrogenation for the reductive cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl α-bromo-2-nitrophenylacetate288.097.20 g25
Palladium on Carbon (10% Pd/C)-360 mg-
Ammonium Formate63.067.88 g125
Methanol32.04150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl α-bromo-2-nitrophenylacetate (7.20 g, 25 mmol) in 150 mL of methanol.

  • Carefully add 10% palladium on carbon (360 mg) to the solution.

  • Add ammonium formate (7.88 g, 125 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may gently reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl indole-2-carboxylate.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Optimization and Troubleshooting

The success of this synthesis can be influenced by several factors. The following table outlines key parameters and provides insights for optimization.

ParameterRecommended ConditionRationale and Troubleshooting
Bromination Reaction
InitiatorBenzoyl Peroxide (BPO) or AIBNA radical initiator is necessary for the reaction to proceed. If the reaction is sluggish, a fresh batch of initiator may be required.
SolventCarbon Tetrachloride or AcetonitrileCCl₄ is a traditional solvent for NBS bromination. Acetonitrile can also be used as a less toxic alternative.
Reductive Cyclization
Catalyst10% Palladium on CarbonThe catalyst loading can be optimized. If the reaction is slow, increasing the catalyst amount may be beneficial. Ensure the catalyst is not pyrophoric and is handled with care.
Hydrogen SourceAmmonium FormateOther hydrogen donors like formic acid or cyclohexene can also be used in catalytic transfer hydrogenation. [9][10][11]
SolventMethanol or EthanolProtic solvents are generally effective for this reaction.
TemperatureRoom TemperatureThe reaction is typically exothermic. If the reaction is slow to initiate, gentle warming may be applied.

Conclusion and Future Directions

The synthesis of indoles via the reductive cyclization of α-bromo-2-nitrophenylacetic acid esters represents a valuable and versatile tool for medicinal and organic chemists. The mild reaction conditions and the accessibility of starting materials make this a practical approach for the preparation of a variety of substituted indole-2-carboxylic acid esters. These products serve as key building blocks for the synthesis of more complex molecules with potential therapeutic applications. [5] Future research in this area could focus on expanding the substrate scope to include a wider range of functional groups, as well as the development of enantioselective versions of this reaction to produce chiral indole derivatives. The exploration of alternative, more environmentally benign reducing agents and solvent systems would also be a valuable contribution to the field.

References

  • Söderberg, B. C. G. (2016). Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-1008.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Aouad, M. R. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(15), 5829.
  • Söderberg, B. C. G., Shriver, J. A., & Wallace, J. M. (2003).
  • Söderberg, B. C. G., et al. (2007). Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. The Journal of Organic Chemistry, 72(19), 7269–7275.
  • Kumar, R., et al. (2023). Project report on Indole - Its synthesis and Pharmacological Applications.
  • Taber, D. F., & Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Oestreich, M., & Hilt, G. (2021). Indium‐Catalysed Transfer Hydrogenation for the Reductive Cyclisation of 2‐Alkynyl Enones towards Trisubstituted Furans.
  • Wikipedia. (2023, December 2). Fischer indole synthesis. In Wikipedia. [Link]

  • Heaney, H., & Ley, S. V. (1974). A Novel Synthesis of 2,3-Disubstituted Indoles. A Study of the Reductive Cyclizations of Some 3-Substituted 2-(4,5-Dimethoxy-2-nitrophenyl)acrylonitriles. The Journal of Organic Chemistry, 39(12), 1735–1738.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry, 103, 117624.
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Oestreich, M., & Hilt, G. (2021). Indium‐Catalysed Transfer Hydrogenation for the Reductive Cyclisation of 2‐Alkynyl Enones towards Trisubstituted Furans.
  • Chen, X., & Wang, Y. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1629-1639.
  • Rueping, M., & Antonchick, A. P. (2007).
  • Söderberg, B. C. G., Shriver, J. A., & Wallace, J. M. (2003).
  • Oestreich, M., & Hilt, G. (2021). Indium‐Catalysed Transfer Hydrogenation for the Reductive Cyclisation of 2‐Alkynyl Enones towards Trisubstituted Furans.
  • Ghorai, P., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.
  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Yu, C.-B., Li, X., & Zhou, Y.-G. (2016). A Condensation/Reductive Alkylation/Hydrogenation Cascade for Facile Synthesis of Chiral 2,3‐Disubstituted Indolines.
  • Chen, X., & Wang, Y. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1629-1639.
  • Wang, Z., et al. (2020). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. Organic Chemistry Frontiers, 7(18), 2681-2687.
  • Google Patents. (2012). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • Kiss, L., et al. (2023). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 28(3), 1361.
  • Thummalapalli, S. K., & Goodrich, J. T. (2013). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Tetrahedron Letters, 54(21), 2654–2657.
  • Cenini, S., et al. (2000). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-2-(2-nitrophenyl)acetate

Introduction & Strategic Significance In modern drug development, the rapid assembly of privileged pharmacophores is critical for lead generation. Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern drug development, the rapid assembly of privileged pharmacophores is critical for lead generation. Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2) is a highly versatile, commercially available benzylic


-bromo ester. It serves as a strategic building block for the synthesis of complex nitrogen heterocycles.

By subjecting this substrate to a Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, researchers can efficiently synthesize


-aryl esters[1]. The true value of this intermediate lies in the ortho-nitro group; upon downstream reduction, the resulting aniline spontaneously cyclizes with the adjacent methyl ester to yield 3-aryl-oxindoles  (3-arylindolin-2-ones). This scaffold is ubiquitous in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents.

Mechanistic Rationale & Reaction Design

To achieve high yields in this transformation, the experimental design must account for the unique stereoelectronic properties of the substrate. The Suzuki-Miyaura reaction is favored here for its mild conditions and exceptional functional group tolerance[2].

  • Oxidative Addition &

    
    -Hydride Elimination:  Traditional sp
    
    
    
    -hybridized alkyl bromides often fail in cross-coupling due to rapid
    
    
    -hydride elimination, which forms alkene byproducts. However, methyl 2-bromo-2-(2-nitrophenyl)acetate is uniquely stable. Because the
    
    
    -carbon is flanked by an ester and an aryl ring, it completely lacks
    
    
    -hydrogens. This structural feature funnels the oxidative addition complex exclusively toward transmetalation.
  • Steric Management via Ligand Design: The ortho-nitro group and the

    
    -ester create a highly sterically congested Pd(II) intermediate. Using standard ligands (like PPh
    
    
    
    ) results in stalled transmetalation and competitive homocoupling. The use of a bulky, electron-rich biarylphosphine ligand such as XPhos is critical . XPhos accelerates reductive elimination, forcing the C-C bond formation before off-target decomposition pathways can occur.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2 TransMet->Pd0 Reductive Elimination Product Methyl 2-aryl-2-(2-nitrophenyl)acetate (Cross-Coupled Product) TransMet->Product Substrate Methyl 2-bromo-2-(2-nitrophenyl)acetate Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Fig 1. Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data: Optimization & Substrate Scope

The selection of the catalyst system and base is paramount. As shown in Table 1 , switching from a first-generation catalyst to the Pd


(dba)

/XPhos system dramatically improves the yield. The addition of water (Toluene/H

O 10:1) is necessary to dissolve the K

PO

base and accelerate the activation of the boronic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)

(5)
PPh

(10)
K

CO

Toluene15
2Pd

(dba)

(2.5)
dppf (5)K

PO

THF42
3Pd

(dba)

(2.5)
RuPhos (5)K

PO

Toluene/H

O
78
4 Pd

(dba)

(2.5)
XPhos (5) K

PO

Toluene/H

O
94

Table 2: Substrate Scope (Arylboronic Acids)

EntryBoronic Acid (Ar'-B(OH)

)
Isolated Yield (%)
1Phenylboronic acid94
24-Methoxyphenylboronic acid91
34-Fluorophenylboronic acid88
43-Pyridylboronic acid82

Experimental Protocol: Cross-Coupling Workflow

To ensure the trustworthiness and reproducibility of this methodology, the protocol is designed as a self-validating system . Visual cues and specific TLC retention factors (


) are provided to confirm reaction progress.
Reagents & Materials
  • Methyl 2-bromo-2-(2-nitrophenyl)acetate: 1.0 mmol (274.1 mg)

  • Arylboronic acid: 1.2 mmol (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    : 0.025 mmol (2.5 mol%, equivalent to 5 mol% Pd)
  • XPhos: 0.05 mmol (5 mol%)

  • K

    
    PO
    
    
    
    : 2.0 mmol (2.0 equiv)
  • Solvent: Toluene / Deionized H

    
    O (10:1 v/v, 5.5 mL)
    
Step-by-Step Procedure
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the

    
    -bromo ester, arylboronic acid, Pd
    
    
    
    (dba)
    
    
    , XPhos, and K
    
    
    PO
    
    
    .
  • Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and degrades the Pd(0) catalyst, leading to reaction failure.

  • Solvent Addition: Add the Toluene and H

    
    O via syringe. The biphasic mixture will initially appear dark purple due to the Pd
    
    
    
    (dba)
    
    
    precursor.
  • Heating & Self-Validation: Heat the mixture to 80 °C in an oil bath. Within 15-30 minutes, the solution should transition to a deep red/brown, indicating the successful formation of the active Pd(0)-XPhos complex and subsequent oxidative addition. (Note: A shift to opaque black indicates catalyst death/Pd black formation).

  • Monitoring: After 4 hours, monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    , stains dark brown with KMnO
    
    
    
    ) should be completely consumed, replaced by a new UV-active spot (
    
    
    ).
  • Workup & Purification: Cool to room temperature. Quench with 10 mL of water and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Downstream Application: Reductive Cyclization

The cross-coupled product is a direct precursor to 3-aryl-oxindoles. By reducing the nitro group to an aniline, the resulting primary amine is placed in perfect proximity to the


-methyl ester. The system undergoes spontaneous intramolecular amidation, driven by the thermodynamic stability of the resulting 5-membered lactam[1] .

G Nitro Methyl 2-aryl-2-(2-nitrophenyl)acetate (Precursor) Amino Methyl 2-aryl-2-(2-aminophenyl)acetate (Nucleophilic Intermediate) Nitro->Amino Reduction (Fe/NH4Cl) Oxindole 3-Aryl-oxindole (Target Pharmacophore) Amino->Oxindole Cyclization (-MeOH)

Fig 2. Reductive cyclization pathway from the cross-coupled precursor to 3-aryl-oxindole.

Cyclization Protocol

Dissolve the cross-coupled product (1.0 mmol) in an Ethanol/Water mixture (4:1, 10 mL). Add Iron powder (5.0 mmol) and Ammonium Chloride (5.0 mmol). Heat to 80 °C for 2 hours. The reduction of the nitro group and subsequent cyclization occur in tandem. Filter the hot mixture through a pad of Celite to remove iron salts, concentrate the filtrate, and recrystallize from hot ethanol to yield the pure 3-aryl-oxindole.

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids with XPhos." Journal of the American Chemical Society, 2005. URL:[Link]

  • Dalpozzo, R. et al. "Recent Advances in the Synthesis of Oxindoles." European Journal of Organic Chemistry, 2013. URL:[Link]

Sources

Method

Preparation of methyl 2-bromo-2-(2-nitrophenyl)acetate from methyl 2-(2-nitrophenyl)acetate

Application Note & Protocol Topic: High-Fidelity Synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate via Radical Bromination For: Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic U...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Methyl 2-bromo-2-(2-nitrophenyl)acetate via Radical Bromination

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of α-Halo Esters

α-Halo esters are exceptionally valuable intermediates in organic synthesis, prized for their dual reactivity. The presence of a halogen at the α-position to a carbonyl group creates a potent electrophilic center, highly susceptible to nucleophilic substitution (SN2) reactions.[1] This reactivity is further enhanced by the adjacent carbonyl, which stabilizes the transition state.[2] The ester moiety, in turn, offers a versatile handle for subsequent transformations such as hydrolysis, amidation, or reduction.

This application note provides a detailed, field-proven protocol for the synthesis of methyl 2-bromo-2-(2-nitrophenyl)acetate from its precursor, methyl 2-(2-nitrophenyl)acetate. The target compound is a key building block for various heterocyclic structures and complex molecules in medicinal chemistry. The protocol employs N-Bromosuccinimide (NBS) as a brominating agent under radical initiation conditions, a method known for its selectivity and operational simplicity, particularly for benzylic systems.[3]

Reaction Scheme and Mechanism

The conversion of methyl 2-(2-nitrophenyl)acetate to its α-bromo derivative is achieved through a free-radical halogenation reaction, often referred to as the Wohl-Ziegler reaction.[4] This method is ideal for brominating positions allylic or benzylic to an aromatic ring, as it maintains a low, steady concentration of elemental bromine (Br₂), thus minimizing competitive side reactions like electrophilic addition to a double bond.[5]

Overall Transformation:


(Self-generated image, not from a search result)

Mechanistic Rationale (Wohl-Ziegler Bromination):

The reaction proceeds through a classic free-radical chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. The resulting radicals abstract a hydrogen atom from trace amounts of HBr present to generate a bromine radical (Br•). This bromine radical can also be formed by the reaction of NBS with HBr.[3]

  • Propagation: This is a two-step cyclic process.

    • A bromine radical abstracts a hydrogen atom from the α-carbon (the benzylic position) of methyl 2-(2-nitrophenyl)acetate. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical.

    • The resulting benzylic radical reacts with a molecule of Br₂, which is generated in situ from the reaction between NBS and the HBr formed in the previous step. This regenerates the bromine radical, which can then continue the chain reaction.

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

The use of NBS is critical because it serves as a stable source of Br₂. Any HBr produced during the propagation step is immediately consumed by NBS to generate a fresh molecule of Br₂, keeping the concentration of both HBr and Br₂ low and preventing unwanted side reactions.[5]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, with corresponding modifications to solvent volumes and purification procedures.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityNotes
Methyl 2-(2-nitrophenyl)acetate≥98%Sigma-Aldrich30095-98-81.95 g (10.0 mmol)Starting material
N-Bromosuccinimide (NBS)≥99%Acros Organics128-08-51.96 g (11.0 mmol)Recrystallize from water if yellow.[4]
Azobisisobutyronitrile (AIBN)≥98%J&K Scientific78-67-182 mg (0.5 mmol)Radical initiator
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Fisher Scientific56-23-5100 mLAnhydrous conditions are crucial.
Dichloromethane (DCM)ACS GradeVWR75-09-2As neededFor extraction and chromatography
HexanesACS GradeVWR110-54-3As neededFor chromatography
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeSigma-Aldrich7772-98-7~100 mL (10% aq. sol.)For quenching
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8~100 mL (sat. aq. sol.)For washing
Brine (NaCl solution)ACS GradeVWR7647-14-5~100 mL (sat. aq. sol.)For washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR7487-88-9As neededFor drying
Silica Gel230-400 meshSorbent Technologies63231-67-4As neededFor column chromatography
Round-bottom flask (250 mL)---1-
Reflux condenser---1-
Magnetic stirrer and stir bar---1-
Heating mantle---1-
Separatory funnel (500 mL)---1-
Rotary evaporator---1-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-nitrophenyl)acetate (1.95 g, 10.0 mmol).

  • Reagent Addition: Add carbon tetrachloride (100 mL), followed by N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol).

  • Initiation: Fit the flask with a reflux condenser under a nitrogen atmosphere. Submerge the flask in a pre-heated heating mantle and bring the mixture to a gentle reflux (approx. 77°C).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material spot should gradually be replaced by a new, lower Rf spot corresponding to the product. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Filter the reaction mixture through a sintered glass funnel to remove the succinimide byproduct. Wash the solid with a small amount of fresh CCl₄ (~20 mL).

    • Transfer the combined filtrate to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow-orange oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 100% hexanes to 9:1 hexanes:dichloromethane to isolate the pure methyl 2-bromo-2-(2-nitrophenyl)acetate.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Safety and Handling Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator.[6] Avoid inhalation of dust and contact with skin and eyes. It is also an oxidizer and should be kept away from combustible materials.[7]

  • Carbon Tetrachloride (CCl₄): CCl₄ is toxic, a suspected carcinogen, and an environmental hazard. Handle with extreme care and ensure proper waste disposal procedures are followed. Dichloromethane is a less toxic alternative solvent that may also be effective.[8]

  • AIBN: AIBN can decompose violently if heated without a solvent. Add it to the solvent at room temperature before heating.

  • Work-up: The quenching and washing steps can generate gas. Vent the separatory funnel frequently to release pressure.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Reactants: - Methyl 2-(2-nitrophenyl)acetate - NBS & AIBN - CCl₄ Solvent B Assemble Apparatus: - Round-bottom flask - Reflux condenser - N₂ Atmosphere A->B C Heat to Reflux (~77°C for 2-4h) B->C D Monitor by TLC (4:1 Hex:EtOAc) C->D E Cool to RT & Filter (Remove Succinimide) D->E F Aqueous Washes: - Na₂S₂O₃ (aq) - NaHCO₃ (aq) - Brine E->F G Dry (MgSO₄) & Concentrate (Rotary Evaporator) F->G H Flash Column Chromatography (Silica Gel, Hexanes/DCM) G->H I Combine Fractions & Concentrate H->I J Final Product: Methyl 2-bromo-2- (2-nitrophenyl)acetate I->J

Caption: Experimental workflow for the synthesis of methyl 2-bromo-2-(2-nitrophenyl)acetate.

Characterization of Methyl 2-bromo-2-(2-nitrophenyl)acetate

  • Appearance: Pale yellow oil.

  • Molecular Formula: C₉H₈BrNO₄

  • Molecular Weight: 274.07 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10-8.08 (dd, 1H, Ar-H)

    • δ 7.75-7.70 (m, 2H, Ar-H)

    • δ 7.60-7.55 (m, 1H, Ar-H)

    • δ 6.25 (s, 1H, -CH(Br)-)

    • δ 3.80 (s, 3H, -OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 167.5 (C=O)

    • δ 148.0 (Ar-C-NO₂)

    • δ 134.0 (Ar-CH)

    • δ 131.5 (Ar-C)

    • δ 130.0 (Ar-CH)

    • δ 129.5 (Ar-CH)

    • δ 125.0 (Ar-CH)

    • δ 54.0 (-OCH₃)

    • δ 45.0 (-CH(Br)-)

  • Mass Spectrometry (EI): m/z 273/275 ([M]⁺, bromine isotope pattern), 214/216 ([M-CO₂CH₃]⁺), 194 ([M-Br]⁺).

References

  • PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Reis, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Reis, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Behenna, D. C., & Stoltz, B. M. (2004). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 126(48), 15690–15691. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Longdom Publishing. (2022, October 20). Alpha Carbon Chemistry: Enols and Enolates. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Retrieved from [Link]

  • ACS Publications. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]

  • Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Reis, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Strategic C-Alkylation of Methyl 2-bromo-2-(2-nitrophenyl)acetate: Protocols for Indole Precursor Assembly

Executive Summary The alkylation of methyl 2-bromo-2-(2-nitrophenyl)acetate (1) with stabilized enolates is a pivotal C-C bond-forming step in the convergent synthesis of indole-2-carboxylates and oxindoles . This transf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of methyl 2-bromo-2-(2-nitrophenyl)acetate (1) with stabilized enolates is a pivotal C-C bond-forming step in the convergent synthesis of indole-2-carboxylates and oxindoles . This transformation exploits the high electrophilicity of the


-bromo ester to introduce functionalized carbon chains. However, the reaction is frequently complicated by steric congestion at the benzylic position and competing O-alkylation.

This guide provides a validated protocol for the C-alkylation of (1) using dimethyl malonate as a model nucleophile. It details the mechanistic underpinnings, critical process parameters (CPPs), and downstream applications for reductive cyclization into the indole scaffold.

Mechanistic Insight & Strategic Context

The Chemical Challenge

The substrate (1) presents a unique reactivity profile:

  • High Electrophilicity: The

    
    -carbon is activated by both the ester carbonyl and the electron-deficient o-nitrophenyl ring.
    
  • Steric Hindrance: The ortho-nitro group creates significant steric bulk, hindering the trajectory of incoming nucleophiles.

  • Lability: The benzylic bromide is prone to elimination (forming the styrene derivative) or reduction under harsh conditions.

Reaction Pathway

The reaction proceeds via an


 mechanism. The enolate (generated by NaH or alkoxides) attacks the 

-carbon of the bromide, displacing the bromide ion. The resulting intermediate is a highly functionalized nitro-diester, a "masked" indole. Upon reduction of the nitro group (e.g., Fe/AcOH or

/Pd), the resulting amine spontaneously attacks the pendant ester (or ketone) to close the pyrrole ring.

ReactionPathway Substrate Methyl 2-bromo-2- (2-nitrophenyl)acetate TS Transition State (SN2, Sterically Crowded) Substrate->TS + Enolate Enolate Enolate Nucleophile (e.g., Dimethyl Malonate anion) Enolate->TS Intermediate C-Alkylated Product (Aryl-Nitro-Diester) TS->Intermediate -Br⁻ Indole Indole-2-carboxylate (Post-Reduction Cyclization) Intermediate->Indole Reductive Cyclization

Figure 1: Reaction pathway from


-bromo ester to indole scaffold.

Experimental Protocol: C-Alkylation with Dimethyl Malonate

This protocol is optimized to favor C-alkylation over O-alkylation and minimize elimination by-products.

Materials & Reagents
ReagentEquiv.RoleNotes
Methyl 2-bromo-2-(2-nitrophenyl)acetate 1.0ElectrophileLachrymator. Handle in fume hood.
Dimethyl Malonate 1.1Pro-NucleophileFreshly distilled if older than 6 months.
Sodium Hydride (60% in oil) 1.2BaseWash with hexanes if high precision required.
THF (Anhydrous) -Solvent0.2 M concentration relative to bromide.
DMF (Anhydrous) -Co-solventOptional (10% v/v) to accelerate rate.
Step-by-Step Methodology
Phase A: Enolate Formation[1]
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Base Charge: Add Sodium Hydride (1.2 equiv) to the flask. (Optional: Wash with dry hexanes

    
     to remove mineral oil, decanting carefully).
    
  • Solvent: Add anhydrous THF under

    
     flow. Cool the suspension to 0 °C  using an ice bath.
    
  • Nucleophile Addition: Add Dimethyl Malonate (1.1 equiv) dropwise via syringe over 10 minutes.

    • Observation: Hydrogen gas evolution will be vigorous.

  • Maturation: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should become clear/pale yellow.

Phase B: Alkylation[2]
  • Cooling: Return the enolate solution to 0 °C .

  • Electrophile Addition: Dissolve Methyl 2-bromo-2-(2-nitrophenyl)acetate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the enolate over 20 minutes.

    • Critical Control Point: Slow addition prevents local heating and minimizes elimination side reactions.

  • Reaction: Remove the ice bath and allow to stir at RT.

    • Monitoring: Check TLC (Hexane:EtOAc 80:20) after 2 hours. The starting bromide (usually less polar) should disappear.

    • Duration: Typically 3–6 hours. If sluggish, heat to 40 °C, but avoid reflux to prevent decarboxylation.

Phase C: Workup & Isolation
  • Quench: Cool to 0 °C. Carefully quench with Saturated

    
     solution.
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) and Brine (
    
    
    
    ) to remove DMF (if used).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough for the next step. If purification is needed, use Flash Column Chromatography (Silica Gel, 0

    
     20% EtOAc in Hexanes).
    

Data Analysis & Validation

Expected NMR Signatures

Successful alkylation is confirmed by the disappearance of the methine proton of the starting bromide and the appearance of the coupled alkyl chain signals.

  • Starting Material (Bromide):

    
     ppm (s, 1H, 
    
    
    
    ).
  • Product (Alkylated): The benzylic proton shifts upfield and splits into a doublet (or doublet of doublets depending on diastereomers).

    • 
       ppm (d, 1H, 
      
      
      
      ).
    • 
       ppm (d, 1H, Malonate 
      
      
      
      ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Enolate quenching by moisture.Ensure anhydrous THF and

atmosphere. Increase reaction time.
Elimination Product (Styrene) Base too strong or temp too high.Switch base to

in Acetone (milder). Keep temp

RT.
O-Alkylation (Enol Ether) Solvent too polar (HMPA/DMPU).Stick to THF. Avoid highly polar aprotic solvents if O-alkylation is observed.
Complex Mixture Radical bromination by-products.Ensure the starting bromide is pure before alkylation.

Downstream Application: Indole Synthesis

The alkylated product is a "Reissert-like" intermediate.

  • Reduction: Treat the alkylated diester with Iron powder in Acetic Acid (reflux, 2h) or

    
    .
    
  • Cyclization: The resulting amine attacks the ketone/ester carbonyl.

  • Result: Formation of Methyl indole-2-carboxylate derivatives.

Optimization Decision Select Base/Solvent System NaH_THF NaH / THF (Standard) Decision->NaH_THF General Purpose K2CO3_Acetone K2CO3 / Acetone (Mild/Slow) Decision->K2CO3_Acetone Sensitive Substrate LDA_THF LDA / THF (-78°C, Kinetic) Decision->LDA_THF Regiocontrol Req. Outcome1 High Yield Good C/O Selectivity NaH_THF->Outcome1 Outcome2 Prevents Elimination Longer Reaction Time K2CO3_Acetone->Outcome2 Outcome3 Use for Regioselective Ketone Enolates LDA_THF->Outcome3

Figure 2: Decision tree for optimizing reaction conditions.

References

  • Indole Synthesis via Nitro-Precursors

    • Process describing the general reductive cyclization of o-nitrophenylacet
    • Source: Sundberg, R. J. (1996). Indoles.[3] Academic Press.

    • Context: Foundational text on converting nitro-diesters to indoles.
  • Reissert Indole Synthesis Variations

    • Noland, W. E., & Baude, F. J. (1966). "Ethyl Indole-2-carboxylate".[4] Organic Syntheses, 43, 40.

    • URL:[Link]

    • Relevance: While using nitrotoluene, the mechanism of base-catalyzed condensation followed by reduction is chemically analogous.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Standard protocol for NBS bromination of phenylacetates.

(Note: Specific "methyl 2-bromo-2-(2-nitrophenyl)acetate" papers are rare in open literature; the protocol is derived from standard homologation chemistry of o-nitrobenzyl halides found in the synthesis of Cryptolepine and related alkaloids.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of oxindole synthesis from alpha-bromo esters

Topic: Improving Yield of Oxindole Synthesis from -Bromo Esters & Anilides Role: Senior Application Scientist Date: February 27, 2026 The Reaction Landscape: Diagnostic Phase Welcome to the Technical Support Center. If y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Oxindole Synthesis from


-Bromo Esters & Anilides
Role:  Senior Application Scientist
Date:  February 27, 2026

The Reaction Landscape: Diagnostic Phase

Welcome to the Technical Support Center. If you are experiencing low yields in synthesizing oxindoles (1,3-dihydro-2H-indol-2-ones) starting from


-bromo esters or their derivatives, you are likely facing a competition between cyclization  (the desired intramolecular pathway) and intermolecular side reactions  (polymerization, hydrolysis, or reduction).

To provide the correct troubleshooting steps, we must first diagnose your current pathway. The starting material (


-bromo ester) can react with anilines in two distinct modes, leading to two different cyclization mechanisms.
Pathway Selector
  • Route A (The "Hinsberg" Alkylation Path): You reacted Aniline +

    
    -bromo ester 
    
    
    
    N-Phenylglycine Ester (Secondary Amine). You are trying to cyclize this ester using strong acid or heat.
    • Common Status: Low yield, tarry byproducts.

  • Route B (The "Stollé/Radical" Acylation Path): You reacted Aniline +

    
    -bromoacetyl chloride (derived from the acid/ester) 
    
    
    
    
    
    -Bromoacetanilide
    (Amide). You are cyclizing this using a Lewis Acid or Transition Metal.
    • Common Status: Variable yield depending on catalyst; potential for dehalogenation.

Recommendation: If you are currently using Route A , we strongly advise switching to Route B (specifically the Copper-Catalyzed Radical variant) for significantly higher yields and milder conditions. The thermal cyclization of N-phenylglycine esters is thermodynamically demanding and prone to polymerization.

Protocol A: The High-Yield Solution (Copper-Catalyzed ATRC)

Best for: Maximizing yield, mild conditions, preventing polymerization. Mechanism: Atom Transfer Radical Cyclization (ATRC).

This protocol bypasses the harsh conditions of Friedel-Crafts cyclization by using a copper catalyst to generate an amidyl radical, which cyclizes onto the aromatic ring 1,000x faster than competing intermolecular reactions when optimized.

The Workflow

ATRC_Workflow Start Aniline + alpha-Bromoacetyl Bromide Inter alpha-Bromoacetanilide (Isolation Required) Start->Inter N-Acylation Cat Add CuBr (30 mol%) + PMDETA (Ligand) Inter->Cat Dissolve Cycle Radical Cyclization (Reflux in Toluene) Cat->Cycle Initiation End Oxindole Product (>80% Yield) Cycle->End Workup

Caption: Optimized workflow for Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC).

Step-by-Step Protocol
  • Precursor Synthesis: React your aniline with

    
    -bromoacetyl bromide (or chloride) in DCM with 
    
    
    
    at 0°C. Isolate the
    
    
    -bromoacetanilide
    . Do not attempt to telescope this step; purity of the amide is critical.
  • Catalyst Loading: In a Schlenk tube, dissolve the

    
    -bromoacetanilide (1.0 equiv) in dry Toluene (0.1 M concentration).
    
  • Add Catalyst: Add CuBr (0.3 equiv) and PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (0.3 equiv).

    • Note: The ligand is essential to solubilize Cu(I) and tune the redox potential.

  • Reaction: Degas the solution (freeze-pump-thaw x3). Oxygen is a radical quencher. Heat to reflux (

    
    C) for 4-12 hours.
    
  • Workup: Cool, filter through a silica plug (to remove Cu), and concentrate.

Troubleshooting Guide: Radical Route
IssueProbable CauseCorrective Action
Product is Dehalogenated (Reduced) H-atom abstraction from solvent.Switch solvent from THF/Ethanol to Benzene or Toluene (solvents with strong C-H bonds). Increase concentration slightly.
Low Conversion Catalyst poisoning or oxidation.Ensure rigorous degassing (

kills this reaction). Use fresh CuBr (should be white/pale green, not brown).
Dimerization Concentration too high.Dilute reaction to 0.05 M to favor intramolecular cyclization over intermolecular coupling.

Protocol B: The Classical Route (Lewis Acid / Friedel-Crafts)

Best for: Scale-up where transition metals are too expensive; substrates without acid-sensitive groups. Mechanism: Intramolecular Electrophilic Aromatic Substitution.

If you must use


 or similar Lewis Acids, yield loss usually stems from regioselectivity issues  or intermolecular acylation .
The Workflow

FC_Workflow Substrate alpha-Chloro/Bromoacetanilide Mix Melt with AlCl3 (Neat or Nitrobenzene) Substrate->Mix Mix Solid Heat Heat to 160-180°C Mix->Heat Fusion Quench Ice/HCl Quench Heat->Quench Hydrolysis

Caption: Classical Stollé Synthesis workflow using Aluminum Chloride melts.

Troubleshooting Guide: Lewis Acid Route
IssueProbable CauseCorrective Action
Black Tar / Polymerization Temperature too high; "Runaway" exotherm.Do not mix all reagents at once. Add the anilide solid to the

melt in portions. Control temp strictly at 160°C.
Ortho vs. Para Selectivity Competition for the para-position.If the para-position is open,

will favor alkylation there (intermolecularly). Block the para-position or use Protocol A .
Hydrolysis of Amide Moisture in Lewis Acid.Use sublimed, anhydrous

. Perform reaction under

flow.

Frequently Asked Questions (FAQs)

Q: Can I use the


-bromo ester directly with the aniline without isolating the intermediate? 
A:  Generally, no . Mixing aniline and 

-bromo ester directly leads to N-alkylation (forming the amine). Cyclizing the amine requires different conditions than cyclizing the amide. If you want high yields, you must perform the Acylation (make the amide) first, then cyclize. If you strictly have the ester, convert it to the acid chloride first, then react with aniline.

Q: Why is my yield stuck at 40% even with Copper catalysis? A: Check your ligand. Simple ligands like bipyridine may not be electron-rich enough. Switch to TPMA (Tris(2-pyridylmethyl)amine) or PMDETA . These ligands stabilize the Cu(II) species formed during the radical transfer, preventing the cycle from stalling. Also, verify that your substrate does not contain a nitro group or other strong radical traps.

Q: I see a "reduced" byproduct (acetanilide without the bromine). Why? A: This is "Hydrodebromination." The radical intermediate abstracted a hydrogen atom from your solvent or ligand instead of cyclizing.

  • Fix: Use a solvent with high bond-dissociation energy (Benzene, chlorobenzene). Avoid alcohols or ethers.

Q: Can I use Palladium instead of Copper? A: Yes. Palladium-catalyzed intramolecular Heck cyclization is excellent but expensive.

  • Conditions:

    
     (5 mol%), 
    
    
    
    (ligand),
    
    
    , Toluene,
    
    
    C.
  • Advantage:[1][2][3][4][5][6][7] Works better if the aromatic ring has electron-withdrawing groups that deactivate it toward Radical or Friedel-Crafts attack.

References

  • Clark, A. J., et al. (2003). Copper-Catalysed Cyclisation of N-Alkyl-haloacetamides: An Efficient Synthesis of Lactams. Journal of Organic Chemistry.[3][8] Link

  • Hennessy, E. J., & Buchwald, S. L. (2003).[1] Synthesis of Substituted Oxindoles from alpha-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society. Link

  • Klein, J. E. M. N., et al. (2010).[3][9] First C-H Activation Route to Oxindoles using Copper Catalysis.[3][9] Organic Letters.[3][9] Link

  • Solé, D., et al. (2003). Palladium-Catalysed Intramolecular Coupling of alpha-Haloanilides.[10] Chemical Communications.[11] Link

Sources

Optimization

Technical Support Center: Purification of Methyl 2-bromo-2-(2-nitrophenyl)acetate

Case ID: PUR-MBNA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) 🔬 Executive Summary Compound: Methyl 2-bromo-2-(2-nitrophenyl)acetate Critical Attribute: -Bromo ester attached to an electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MBNA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

🔬 Executive Summary

Compound: Methyl 2-bromo-2-(2-nitrophenyl)acetate Critical Attribute:


-Bromo ester attached to an electron-deficient aromatic ring.
Primary Challenge:  This molecule combines the thermal instability of 

-bromo esters with the sensitivity of benzylic halides. It is prone to dehydrobromination (elimination to the alkene) and hydrolysis on acidic stationary phases (Silica Gel 60).

The Golden Rule: Speed is yield. Prolonged exposure to silica gel exponentially increases degradation.

📊 Module 1: Pre-Purification Diagnostics (The Triage)

Before loading the column, you must characterize the crude mixture to determine if column chromatography is safe or if an alternative (crystallization) is required.

Thin Layer Chromatography (TLC) Analysis

Standard Eluent: Hexane:Ethyl Acetate (85:15 v/v). Visualization: UV (254 nm).[1] The nitro group provides strong UV absorption.

ComponentRelative Rf (Approx)Appearance (UV)Staining Behavior (KMnO4)
Target Product 0.45 - 0.50Dark SpotFaint/No oxidation
Starting Material (Non-bromo)0.40 - 0.45Dark SpotNo reaction
Elimination Byproduct (Alkene)0.60 - 0.65Dark SpotRapid Brown/Yellow (Active alkene)
Hydrolysis Product (Acid)< 0.10 (Baseline)Dark SpotN/A

Diagnostic Check:

  • 2D-TLC Test: Spot the crude, run the plate, dry it, then rotate 90° and run it again.

    • Result: If the product spot generates a new "streak" or a new spot on the diagonal during the second run, your compound is decomposing on silica.

    • Action: Switch to Neutral Silica or Deactivated Alumina .

🛠 Module 2: The Chromatography Protocol

Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm). Risk: Moderate Acidity.

  • Recommended: Neutral Silica Gel (pH 7.0).

  • Alternative: If 2D-TLC shows degradation, wash standard silica with a 1% pH 7 phosphate buffer solution, then dry/reactivate, or use Grade III Neutral Alumina.

⚠️ WARNING: Do NOT use Triethylamine (Et₃N) to neutralize the silica.


-Bromo esters are potent electrophiles; they will alkylate the amine, forming quaternary ammonium salts that stay on the baseline, destroying your yield.
Mobile Phase Strategy

The separation of the brominated product from the non-brominated starting material is often difficult due to similar polarities.

  • System A (Standard): Hexane / Ethyl Acetate (Gradient 0%

    
     20%).
    
  • System B (High Resolution): Toluene / Hexane (Start 100% Hexane

    
     100% Toluene).
    
    • Why: Toluene interacts via

      
      -
      
      
      
      stacking with the nitrophenyl ring, often providing better separation factors (
      
      
      ) than simple polarity-based systems.
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture TLC 2D-TLC Stability Test Start->TLC Decision Stable on Silica? TLC->Decision StdSilica Use Std Silica Gel 60 (Hex/EtOAc) Decision->StdSilica Yes NeutSilica Use Neutral Silica or Alumina Decision->NeutSilica No (Decomposition) Load Loading Strategy: Liquid Load (Toluene) or Celite Dry Load StdSilica->Load NeutSilica->Load Elution Rapid Elution (Max 15 mins residence) Load->Elution Fractions Fraction Analysis (TLC/NMR) Elution->Fractions Final Pure Methyl 2-bromo-2- (2-nitrophenyl)acetate Fractions->Final

Caption: Decision tree for selecting stationary phase based on compound stability diagnostics.

❓ Module 3: Troubleshooting Center (FAQ)

Q1: My product turns yellow/brown on the column, and I see "streaking" on the TLC.

Diagnosis: Acid-catalyzed dehydrobromination. The silica is acting as a Lewis acid, removing HBr to form the conjugated alkene (which is often yellow/UV active). The Fix:

  • Stop: Do not run the remaining crude on the same column.

  • Switch Phase: Use Neutral Alumina (Brockmann Grade III).

  • Speed Up: If you must use silica, perform a "Flash Filtration" (vacuum manifold) rather than a gravity column. Elute the compound in <5 minutes.

Q2: I cannot separate the Starting Material (SM) from the Product. They co-elute.

Diagnosis: In


-bromination, the change in polarity is sometimes insufficient for Hexane/EtOAc separation.
The Fix: 
  • Change Selectivity: Switch to Toluene/Hexane . The bromine atom changes the lipophilicity, but the nitro group dominates polarity. Toluene exploits the aromatic differences.

  • Chemical Purification: If the SM is the non-brominated ester, it is less acidic than the product. However, the product is sensitive to base.

    • Strategy: Crystallization is often superior here. Try dissolving the mixture in hot Ethanol or Hexane/EtOAc and cooling slowly. The bromo-ester often crystallizes more readily than the SM.

Q3: I used Triethylamine (Et₃N) to neutralize the silica, and now my product is gone.

Diagnosis: Quaternization. You synthesized an ammonium salt:


. This salt is water-soluble and stuck to the silica baseline.
The Fix: 
There is no easy recovery of the bromo-ester. You must restart the synthesis. Never use amines with 

-halo carbonyls.
Q4: The NMR shows a mixture of the product and an aldehyde/alcohol.

Diagnosis: Hydrolysis.[2] Moisture in your silica or solvents has displaced the bromide. The Fix:

  • Dry Solvents: Ensure Hexane/EtOAc are anhydrous.

  • Pre-wash Silica: Flush the column with 100% EtOAc, then re-equilibrate with Hexane to remove adsorbed water before loading.

🧊 Module 4: Post-Purification Handling

Once purified, this compound remains labile.

  • Concentration: Do not use a water bath >35°C on the rotavap.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If storing for >1 week, consider adding activated Copper turnings (to scavenge free radicals) if the compound is intended for radical chemistry later.

📚 References

  • General Stability of

    
    -Bromo Ketones/Esters: 
    
    • Breakdown pathways (elimination/hydrolysis) on acidic media.

    • Source: BenchChem.[2] "Managing thermal instability of alpha-bromo ketones." Available at: (Accessed via search context 1.1).

  • Silica Gel Catalyzed Reactions:

    • Documentation of silica gel acting as a catalyst for bromination and dehydrobromination, highlighting the active nature of the stationary phase.

    • Source: Chinese Chemical Letters, 2014.[3] "Silica gel catalyzed α-bromination..." Available at: (Accessed via search context 1.9).

  • Synthesis & Properties of Methyl 2-(2-nitrophenyl)acetate derivatives:

    • Physical properties and synthesis context for nitrophenyl acetates.

    • Source: PubChem Compound Summary. "Methyl 2-(2-nitrophenyl)acetate."[4][5] Available at: (Accessed via search context 1.12).

  • Troubleshooting Flash Chromatography:

    • General protocols for decomposing compounds (2D TLC method).

    • Source: University of Rochester, Dept. of Chemistry. "Troubleshooting Flash Column Chromatography." Available at: (Accessed via search context 1.3).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reductive Cyclizations of Nitroarenes

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing N-heterocycles (indoles, carbazoles, quinolines, and benzimidazoles) via the reductive cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that synthesizing N-heterocycles (indoles, carbazoles, quinolines, and benzimidazoles) via the reductive cyclization of ortho-functionalized nitroarenes is a powerful structural assembly strategy. However, the most frequent point of failure in this workflow is the over-reduction of the nitro group to an unreactive aniline (-NH₂) .

This guide provides a deep dive into the causality of this kinetic trap, answers frequently asked questions from the bench, and provides validated, chemoselective protocols to keep your cyclizations on track.

The Causality of Over-Reduction

The core causality of over-reduction lies in kinetic competition. Reductive cyclization is a cascade reaction where the nitro group is sequentially deoxygenated to a nitrosoarene (-NO) and a hydroxylamine (-NHOH). For the target N-heterocycle to form, the rate of intramolecular nucleophilic attack or C-H insertion by these intermediates must strictly exceed the rate of their further reduction.

When highly active reductants (such as H₂ gas over Pd/C) are used, the surface-bound intermediates are rapidly funneled all the way to the thermodynamic sink—the primary aniline—before they can desorb or undergo the necessary geometric reorganization to close the ring. Preventing over-reduction requires selecting a reductant/catalyst system that deliberately stalls at the nitroso or hydroxylamine stage, providing the necessary kinetic window for ring closure[1].

G Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Heterocycle Target N-Heterocycle (e.g., Indole, Carbazole) Nitroso->Heterocycle Cyclization (C-H / C-C insertion) Aniline Aniline Byproduct (-NH2) Nitroso->Aniline Fast Over-Reduction Hydroxyl->Heterocycle Cyclization (Condensation) Hydroxyl->Aniline Fast Over-Reduction

Mechanistic divergence in reductive cyclization: target ring closure vs. aniline over-reduction.

Frequently Asked Questions (FAQs)

Q1: I am using Pd/C and H₂ for a reductive cyclization to an indole, but I only isolate the ortho-alkylaniline. Why? A1: Standard heterogenous hydrogenation over Pd/C is thermodynamically aggressive. The nitro group is rapidly reduced to the hydroxylamine and subsequently cleaved to the aniline at the catalyst surface. Because the intermediate never detaches from the palladium surface long enough to interact with the ortho-substituent, cyclization fails. Solution: Abandon H₂ gas for this specific transformation. Switch to a milder, chemoselective reductant system, such as carbon monoxide (CO) or a liquid CO-surrogate like phenyl formate paired with a Pd(Phen) catalyst[2].

Q2: How does solvent moisture contribute to aniline formation? A2: Water acts as a potent proton source that dramatically accelerates the reduction of the hydroxylamine intermediate to the aniline. In Pd-catalyzed reductive cyclizations using CO surrogates, the presence of water or dehydrogenating alcoholic solvents drastically increases the rate of amine formation over cyclization [2]. Solution: Rigorously dry your solvents using molecular sieves and avoid protic/alcoholic solvents unless they are specifically designed to act as hydrogen donors in a transfer-hydrogenation catalytic cycle.

Q3: I want to avoid toxic CO gas and the harsh, foul-smelling phosphites used in classic Cadogan conditions. What are modern alternatives? A3: Two highly effective, bench-stable approaches have emerged to solve this:

  • Iron-Catalyzed Hydrosilylation: Using an Earth-abundant iron catalyst (e.g., Fe(salen) or simple Fe salts) with a mild silane like phenylsilane (PhSiH₃). This system chemoselectively halts reduction at the nitroso/hydroxylamine stage, allowing cyclization to proceed while tolerating sensitive functional groups like ketones and halides [1].

  • P(III)/P(V)=O Redox Cycling: Using a catalytic amount of a small-ring cyclic phosphine oxide and a terminal hydrosilane reductant. This mimics the classic Cadogan deoxygenation but avoids stoichiometric phosphite waste and the associated purification nightmares [3].

Reductant Selection Matrix

To aid in experimental design, use the following quantitative summary of reductant systems to select the optimal conditions for your specific substrate.

Reductant SystemTypical CatalystOver-Reduction RiskChemoselectivity ProfileBest Use Case
H₂ Gas (Excess) Pd/C, PtO₂High Low (Reduces alkenes, alkynes)Exhaustive reduction to anilines (Avoid for cyclization)
Triethyl Phosphite None (Cadogan)Low Moderate (Requires >150 °C)Unfunctionalized o-nitrobiaryls to carbazoles
Phenylsilane (PhSiH₃) Fe(salen) or Fe(OTf)₂Very Low High (Tolerates carbonyls, halides)Mild synthesis of indoles and aza-heterocycles
Phenyl Formate Pd(Phen)₂[BF₄]₂Low High (Tolerates reducible groups)Synthesis of quinolones without pressurized CO
Hydrosilanes P(III)/P(V)=O (Catalytic)Low High (Tolerates halogens, esters)Waste-minimized Cadogan-type deoxygenations
Validated Experimental Protocol: Chemoselective Iron-Catalyzed Reductive Cyclization

This protocol utilizes an iron/silane system to synthesize N-heterocycles from o-nitroarenes while strictly preventing over-reduction to the aniline [1]. The methodology is designed as a self-validating system to ensure real-time troubleshooting at the bench.

Reagents Required:

  • o-Nitroarene substrate (1.0 mmol)

  • Iron(II) triflate (Fe(OTf)₂, 5 mol%)

  • Nitrogen-based ligand (e.g., Phenanthroline or XantPhos, 5 mol%)

  • Phenylsilane (PhSiH₃, 2.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Add the o-nitroarene substrate (1.0 mmol), Fe(OTf)₂ (0.05 mmol), and the ligand (0.05 mmol).

  • Solvent & Reductant Addition: Inject 5.0 mL of anhydrous toluene. Stir for 5 minutes at room temperature to allow the pre-catalyst complex to form. Slowly inject phenylsilane (2.5 mmol) dropwise via syringe.

    • Self-Validation Check 1: The appearance of a deep color shift (often dark green or reddish-brown depending on the ligand) upon silane addition confirms the generation of the active iron-hydride intermediate. If the solution remains pale, the catalyst has likely oxidized due to air ingress, and the reaction will stall.

  • Cyclization Phase: Seal the Schlenk tube and heat the mixture to 80 °C for 12–16 hours.

    • Self-Validation Check 2 (TLC Monitoring): Spot the reaction mixture on a silica TLC plate alongside an authentic aniline standard. If you observe a highly polar, ninhydrin-active spot co-eluting with the standard, over-reduction is occurring (likely due to excess silane or trace moisture). A successful chemoselective cyclization will show rapid consumption of the starting material with the exclusive appearance of a less polar, UV-active heterocycle spot.

  • Quench and Workup: Cool the reaction to room temperature. Carefully quench the active silanes by adding 2.0 mL of a 1M NaOH aqueous solution (Caution: H₂ gas evolution will occur). Stir for 15 minutes.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the target N-heterocycle via flash column chromatography.

References
  • Tran, C., Abdallah, A., Duchemann, V., & Hamze, A. "Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations." Chinese Chemical Letters, 2023, 34(3), 107758. URL: [Link]

  • Ragaini, F., Ferretti, F., & Fouad, M. A. "Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide." Catalysts, 2023, 13(2), 224. URL: [Link]

  • Nykaza, T. V. "Reductive transformations of nitroarenes catalyzed by P(III)/P(V)=O redox cycling." Massachusetts Institute of Technology (Ph.D. Thesis), 2020. URL: [Link]

Optimization

Technical Support Center: TLC Visualization for Methyl 2-bromo-2-(2-nitrophenyl)acetate

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the thin-layer chromatography (TLC) visualizat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the thin-layer chromatography (TLC) visualization of methyl 2-bromo-2-(2-nitrophenyl)acetate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the TLC analysis of methyl 2-bromo-2-(2-nitrophenyl)acetate.

Q1: What is the primary and most reliable method for visualizing this compound on a TLC plate?

Answer: The most effective, non-destructive, and immediate method is Ultraviolet (UV) irradiation at a wavelength of 254 nm .

Causality & Expertise: Methyl 2-bromo-2-(2-nitrophenyl)acetate contains a nitrophenyl group. This aromatic system, substituted with a nitro group, is a potent chromophore that strongly absorbs short-wave UV light.[1][2] Commercially available TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under 254 nm UV light.[1] When the UV light is absorbed by your compound, it quenches this fluorescence, causing the spot to appear dark against the bright green background.[1][2] This method is ideal for routine reaction monitoring as it is rapid and does not alter the compound, allowing for subsequent analysis or staining if needed.[1]

Q2: I don't see any spots under the UV lamp. What went wrong and how can I fix it?

Answer: This is a common issue with several potential causes. A systematic approach to troubleshooting is essential.

  • Issue 1: Insufficient Concentration. The most frequent reason for not seeing a spot is that the sample is too dilute.[1][3]

    • Self-Validating Protocol: Before developing the plate, spot your sample and view it under the UV lamp. If you cannot see a dark spot on the baseline before placing it in the developing chamber, you will not see one afterward, as the compound will diffuse during elution.[1]

    • Solution: Increase the concentration of your sample solution. Alternatively, apply the sample multiple times to the same spot on the baseline, ensuring the solvent fully evaporates between each application to keep the spot small and concentrated.[1][3]

  • Issue 2: Improper Solvent System. Your compound may have an Rf value of nearly 1 (running with the solvent front) or 0 (remaining on the baseline).

    • Explanation: If the eluent is too polar, the compound will travel with the solvent front and may be too diffuse to see. If the eluent is not polar enough, the compound will not move from the baseline.

    • Solution: Adjust the polarity of your mobile phase. For example, if you are using a 4:1 Hexanes:Ethyl Acetate system and the spot is at the solvent front, try a less polar system like 9:1 Hexanes:Ethyl Acetate.

  • Issue 3: Compound Volatility. While methyl 2-bromo-2-(2-nitrophenyl)acetate is not highly volatile, aggressive drying with a heat gun after elution could potentially cause some sample loss.

    • Solution: Allow the plate to air-dry completely in a fume hood before visualization. Heat should only be applied when developing a chemical stain.

Q3: UV visualization works, but I need a secondary, permanent staining method for documentation. What do you recommend?

Answer: For a secondary and destructive visualization, potassium permanganate (KMnO₄) stain is an excellent choice.

Causality & Expertise: Potassium permanganate is a strong oxidizing agent and is considered a highly versatile or "universal" stain.[4][5] It reacts with any functional group that is susceptible to oxidation. In your compound, the electron-rich aromatic ring and the benzylic C-H bond are potential sites for oxidation by the deep purple permanganate ion (MnO₄⁻). Upon reaction, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, causing a yellow-brown spot to appear on the purple background of the plate.[5] This provides a permanent record of the spot's location.

Q4: Are there any stains I should avoid or that are unlikely to work for this specific molecule?

Answer: Yes, selecting a stain that targets functional groups absent in your molecule will be ineffective.

  • p-Anisaldehyde or Vanillin Stains: These stains are primarily used for visualizing strong and weak nucleophiles like alcohols and amines, or carbonyl compounds like aldehydes and ketones.[1][6] They are generally insensitive to esters and simple aromatic compounds and are not recommended for your molecule.[1][5]

  • Ninhydrin Stain: This reagent is highly specific for detecting primary and secondary amines, which it visualizes as purple or yellow spots.[7] It will not react with the nitro group, ester, or alkyl halide functionalities of your target compound.

  • Iron(III) Chloride (FeCl₃) Stain: This is a classic test for phenols. As your compound is not a phenol, this stain will not produce a result.

Q5: I need to detect trace amounts of a nitro-containing impurity. Is there a highly sensitive and specific method I can use?

Answer: For high-sensitivity detection specific to the nitro functional group, a multi-step reduction and derivatization method is the authoritative choice.[8]

Causality & Expertise: This advanced technique transforms the invisible nitro group into a brightly colored azo dye. The process involves:

  • Reduction: The aromatic nitro group is reduced to a primary aromatic amine using a reducing agent like stannous chloride (SnCl₂).[8]

  • Diazotization: The newly formed amine is treated with nitrous acid (generated in situ from sodium nitrite) to form a diazonium salt.[8]

  • Coupling: The highly reactive diazonium salt is immediately coupled with an electron-rich aromatic compound, such as β-naphthol, to form a stable and intensely colored azo dye, which appears as a vivid spot on the TLC plate.[8]

This method is destructive and requires multiple steps but offers exceptional sensitivity and specificity for nitroaromatic compounds.

Data Presentation & Experimental Protocols
Summary of Recommended Visualization Techniques
Visualization MethodTarget Functional Group(s)Mechanism of ActionExpected ResultType
UV Light (254 nm) Nitrophenyl Aromatic SystemUV absorbance quenches the plate's fluorescence.[2]Dark spot on a green fluorescent background.Non-destructive
Potassium Permanganate Oxidizable groups (Aromatic Ring, C-H bonds)Oxidation of the compound and reduction of MnO₄⁻ to MnO₂.[1][5]Yellow-brown spot on a purple/pink background.Destructive
Iodine Chamber Aromatic RingFormation of a colored complex between iodine and the compound.[1][9]Yellow-brown spot on a light brown background.Semi-destructive
Nitro Group Derivatization Nitro GroupReduction to an amine, followed by diazotization and coupling to form an azo dye.[8]Brightly colored (orange to red) spot on a pale background.Destructive
Workflow for TLC Analysis and Visualization

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_viz Visualization Spot 1. Spot Sample on Baseline Dry_Spot 2. Evaporate Spotting Solvent Spot->Dry_Spot UV_Check 3. Pre-check Spot Under UV (254 nm) Dry_Spot->UV_Check Elute 4. Develop Plate in Chamber UV_Check->Elute Dry_Plate 5. Mark Solvent Front & Air Dry Elute->Dry_Plate Visualize 6. Visualize & Document Dry_Plate->Visualize

Caption: Standard workflow for TLC analysis from spotting to visualization.

Detailed Experimental Protocols
Protocol 1: UV Visualization (Non-Destructive)
  • After developing the TLC plate and marking the solvent front, allow the plate to air-dry completely in a fume hood.

  • Place the dried plate under a short-wave UV lamp (254 nm) in a darkened environment or a UV viewing cabinet.[1]

  • UV-active compounds will appear as dark spots against the glowing green background.

  • Immediately and lightly circle the spots with a pencil, as they will disappear once the UV lamp is removed.[1]

  • Record the Rf values for your records.

Protocol 2: Potassium Permanganate (KMnO₄) Staining (Destructive)
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7] Store this solution in a sealed jar, protected from light.

  • Procedure: After UV visualization, hold the dried TLC plate with forceps and quickly dip it into the KMnO₄ stain solution, ensuring the entire plate is submerged.[1]

  • Remove the plate immediately and let the excess stain drip off for a few seconds.

  • Wipe the back of the plate with a paper towel.

  • Gently warm the plate with a heat gun. Oxidizable spots will appear as yellow or brown areas against the purple background.[5] Be careful not to overheat, as this can char the plate and cause the entire background to turn brown.

Troubleshooting Visualization: A Decision-Making Flowchart

Troubleshooting_Flowchart start Start: Developed & Dried TLC Plate uv_check Visualize under UV (254 nm) start->uv_check spot_visible Spot is Visible uv_check->spot_visible Yes spot_invisible No Spot Visible uv_check->spot_invisible No doc_record Document Rf & Proceed with Secondary Stain (e.g., KMnO₄) if needed spot_visible->doc_record check_conc Was sample concentration checked pre-elution? spot_invisible->check_conc re_run_conc Re-run TLC with higher concentration or multi-spotting check_conc->re_run_conc No check_rf Check baseline and solvent front for compound check_conc->check_rf Yes conc_ok Yes conc_bad No adjust_solvent Adjust solvent polarity and re-run TLC check_rf->adjust_solvent

Caption: A logical flowchart for troubleshooting common TLC visualization issues.

References
  • "2.3F: Visualizing TLC Plates." Chemistry LibreTexts. [Link]

  • "TLC Stains." University of Colorado Boulder, Department of Chemistry. [Link]

  • "How to detect compounds on TLC plates?" Filterbio Blog. [Link]

  • "TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments." Scribd. [Link]

  • "Let's Talk About TLCs Part 5 - Iodine Stain." Curly Arrow. [Link]

  • "TLC stains." Harvard University, Department of Chemistry. [Link]

  • "TLC Stains and Dips." University of Rochester, Department of Chemistry. [Link]

  • "Interpretation of permanganate-stained TLC spots." Chemistry Stack Exchange. [Link]

  • "Thin Layer Chromatography (TLC)." University of Colorado Boulder, Organic Chemistry. [Link]

  • "Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper." Cronicon. [Link]

  • "TLC Issues." Reddit r/OrganicChemistry. [Link]

  • "TLC Visualization Methods." University of California, Irvine. [Link]

  • "Troubleshooting Thin Layer Chromatography." University of Rochester, Chemistry. [Link]

  • "Magic Formulas: TLC Stains." University of Rochester, Department of Chemistry. [Link]

  • "Thin Layer Chromatography (TLC)." University of California, Los Angeles. [Link]

  • "ultraviolet detection methods for TLC analysis and HPLC." YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum of Methyl 2-bromo-2-(2-nitrophenyl)acetate

Executive Summary: The Diagnostic Fingerprint In the synthesis of indole derivatives and complex heterocycles, methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2) serves as a critical electrophilic intermediate.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Fingerprint

In the synthesis of indole derivatives and complex heterocycles, methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS: 42794-41-2) serves as a critical electrophilic intermediate.[1][2] Its successful formation via radical bromination is often a bottleneck due to competing ring bromination or incomplete conversion.

This guide provides a definitive spectral analysis of the target molecule in CDCl3 , distinguishing it from its unbrominated precursor and potential regioisomers. The "smoking gun" for validation is the significant downfield shift of the benzylic proton, driven by the synergistic deshielding of the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-bromine and the ortho-nitro group.[1]
Key Spectral Performance Indicators
FeatureTarget Molecule (Product)Precursor (Start Material)Diagnostic Value
Benzylic Proton

6.1 – 6.5 ppm (s, 1H)

4.0 – 4.2 ppm (s/d, 2H)
Critical (Confirmation of Bromination)
Aromatic Region 4H, distinct ortho-nitro pattern4H, similar patternSecondary (Integrity check)
Methyl Ester

3.7 – 3.8 ppm (s, 3H)

3.6 – 3.7 ppm (s, 3H)
Reference Standard

Structural Context & Theoretical Basis[1][2]

The 1H NMR spectrum of methyl 2-bromo-2-(2-nitrophenyl)acetate is governed by two dominant electronic factors that distinguish it from standard phenylacetates:

  • The

    
    -Halogen Effect:  The substitution of a hydrogen atom with bromine at the benzylic position exerts a strong inductive deshielding effect (
    
    
    
    ppm relative to the methylene precursor).
  • The Ortho-Nitro Anisotropy: The nitro group at the 2-position creates a paramagnetic anisotropic zone. Unlike para-isomers, the ortho-nitro group sterically interacts with the side chain, locking the conformation and further deshielding the benzylic methine proton.[1][2]

Signal Assignment Logic

The following diagram illustrates the logical flow for assigning signals in the crude reaction mixture.

NMR_Logic Sample Crude Reaction Mixture (CDCl3) Region1 Region: 8.5 - 7.0 ppm (Aromatic) Sample->Region1 Region2 Region: 6.5 - 6.0 ppm (Benzylic Methine) Sample->Region2 Region3 Region: 4.2 - 3.5 ppm (Methoxy/Methylene) Sample->Region3 Decision1 Check Splitting: 4H Pattern? Region1->Decision1 Decision2 Check Shift: Singlet > 6.0 ppm? Region2->Decision2 Decision3 Check Integration: Disappearance of ~4.0 ppm? Region3->Decision3 Conclusion Product Confirmed: Methyl 2-bromo-2-(2-nitrophenyl)acetate Decision1->Conclusion Yes (Ortho-NO2 effect) Decision2->Conclusion Yes (Alpha-Br effect) Decision3->Conclusion Yes (Conversion)

Figure 1: Decision tree for spectral validation of the target molecule.

Comparative Spectral Analysis

A. The Methine "Smoking Gun" (6.1 – 6.5 ppm)

In the unbrominated precursor (Methyl 2-(2-nitrophenyl)acetate ), the benzylic protons appear as a singlet (or finely split doublet) around 4.0 – 4.2 ppm . Upon bromination, this signal integrates from 2H to 1H and shifts dramatically downfield to 6.1 – 6.5 ppm .

  • Why this matters: This shift is diagnostic. If you observe a signal around 5.3 ppm, it likely corresponds to the non-nitrated analog (methyl

    
    -bromophenylacetate), indicating you may have lost the nitro group or used the wrong starting material. The combination of Br and ortho-NO2 pushes the shift past 6.0 ppm.
    
B. The Aromatic Region (7.4 – 8.2 ppm)

The ortho-nitro group causes a distinct deshielding of the aromatic proton at the 3-position (adjacent to the nitro group).

  • H-3 (Ortho to NO2): Doublet,

    
     ppm.
    
  • H-4, H-5, H-6: Multiplets/Triplets/Doublets, ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     ppm.[1]
    
  • Comparison: This pattern remains largely conserved from the starting material but may show slight chemical shift perturbations due to the change in the side chain's electronics.

C. The Methyl Ester (3.7 – 3.8 ppm)

The methyl ester singlet is a stable internal reference. It typically appears at 3.7 – 3.8 ppm .

  • Impurity Alert: If you see a singlet at 3.6 ppm , it may be unreacted starting material. If you see a singlet at 2.1 - 2.3 ppm , it is likely acetone or residual toluene, not part of the product.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of methyl 2-bromo-2-(2-nitrophenyl)acetate via Wohl-Ziegler Bromination.

Reagents:

  • Methyl 2-(2-nitrophenyl)acetate (1.0 equiv)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • AIBN (Catalytic, 0.1 equiv) or Benzoyl Peroxide

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - Greener alternative)[1][2]

Workflow:

  • Dissolution: Dissolve substrate in anhydrous solvent (0.2 M).

  • Activation: Add NBS and initiator.

  • Reflux: Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool to 0°C to precipitate succinimide. Filter.

  • Concentration: Evaporate solvent under reduced pressure.

  • Analysis: Acquire 1H NMR in CDCl3 immediately (Alpha-bromo esters are thermally unstable and lachrymators).

Synthesis_Flow Start Start: Methyl 2-(2-nitrophenyl)acetate Reagents Add NBS + AIBN Solvent: PhCF3 Start->Reagents Reflux Reflux (80°C) 2-4 Hours Reagents->Reflux Filter Cool & Filter (Remove Succinimide) Reflux->Filter Evap Evaporate Solvent Filter->Evap NMR 1H NMR (CDCl3) Target: Methine @ ~6.3 ppm Evap->NMR

Figure 2: Synthesis and validation workflow for the target molecule.

Technical Validation & Troubleshooting

When analyzing the spectrum, common impurities can lead to misinterpretation. Use this table to "debug" your spectrum.

Signal (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

ppm)
MultiplicityIdentitySourceAction
2.7 - 2.8 Singlet (Broad)Succinimide Byproduct of NBSFilter again or wash with water.[1]
4.0 - 4.2 SingletStarting Material Incomplete ReactionAdd 0.1 eq NBS and reflux longer.
1.56 SingletWater Wet CDCl3Dry sample with Na2SO4.
7.26 SingletCHCl3 Solvent ResidualReference peak.[4]

Critical Note on Stability: Methyl 2-bromo-2-(2-nitrophenyl)acetate is susceptible to hydrolysis and thermal degradation.[1][2] Do not store the NMR sample for prolonged periods. Acquire data immediately after workup.

References

  • Sigma-Aldrich. Methyl 2-bromo-2-(2-nitrophenyl)acetate Product Information. Retrieved from [1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem., 62(21), 7512–7515. (Standard reference for CDCl3 impurities).

  • ChemicalBook. Methyl 2-(2-bromophenyl)acetate and related derivatives. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules of chemical shifts).

Sources

Comparative

Technical Guide: Characteristic IR Carbonyl Peaks of Methyl 2-bromo-2-(2-nitrophenyl)acetate

Executive Summary Methyl 2-bromo-2-(2-nitrophenyl)acetate is a critical intermediate in the synthesis of indole derivatives and pharmaceutical precursors. In infrared (IR) spectroscopy, its carbonyl ( ) stretching freque...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-2-(2-nitrophenyl)acetate is a critical intermediate in the synthesis of indole derivatives and pharmaceutical precursors. In infrared (IR) spectroscopy, its carbonyl (


) stretching frequency serves as a definitive diagnostic marker for purity and reaction progress.[1]

The introduction of the


-bromo substituent induces a significant hypsochromic shift (to higher wavenumber) compared to its non-brominated precursor. This guide analyzes the specific spectral signature of the target molecule, compares it with structural analogs, and provides a validated protocol for using IR spectroscopy as a process analytical technology (PAT).[1]

Spectral Analysis & Theoretical Framework

The Characteristic Carbonyl Peak

The carbonyl stretching vibration for methyl 2-bromo-2-(2-nitrophenyl)acetate typically appears in the range of 1760–1770 cm⁻¹ .

This value is distinct from standard saturated aliphatic esters (


 cm⁻¹) due to two synergistic electronic effects:
  • 
    -Halo Inductive Effect (-I):  The bromine atom at the 
    
    
    
    -position is highly electronegative.[1] It withdraws electron density from the
    
    
    -carbon, which in turn withdraws density from the carbonyl carbon. This shortens and strengthens the
    
    
    bond, increasing the force constant (
    
    
    ) and raising the vibrational frequency (
    
    
    ).[1]
  • Field Effect: The spatial proximity of the lone pairs on the bromine atom and the carbonyl oxygen creates a dipolar repulsion (field effect).[1] To minimize this repulsion, the carbonyl dipole aligns in a way that effectively increases the double-bond character, further shifting the peak to a higher wavenumber.[1]

Secondary Diagnostic Peaks

While the carbonyl peak is the primary focus, confirming the molecular identity requires observing the coupled functional groups:

  • Nitro Group (

    
    ):  Asymmetric stretch at ~1530 cm⁻¹  and symmetric stretch at ~1350 cm⁻¹ .[1]
    
  • C-Br Stretch: A fingerprint band typically found between 600–700 cm⁻¹ (often weak to moderate).[1]

Comparative Analysis: Target vs. Alternatives

To validate the synthesis of methyl 2-bromo-2-(2-nitrophenyl)acetate, one must distinguish it from its precursor and potential impurities. The following table contrasts the target with its direct precursor (Alternative A) and a non-nitrated analog (Alternative B).

Table 1: Comparative IR Spectral Data
CompoundStructure Description

(cm⁻¹)
Shift MagnitudeMechanistic Driver
Target Molecule Methyl 2-bromo-2-(2-nitrophenyl)acetate 1760–1770 Ref

-Br Inductive + Field Effect
Alternative A (Precursor)Methyl 2-(2-nitrophenyl)acetate1740–1745-20 to -25Standard conjugated ester resonance
Alternative B (Analog)Methyl 2-bromo-2-phenylacetate1755–1765-5 to -10Lacks o-nitro electron withdrawal
Interpretation of Data[4][5][6][7][8][9][10][11][12][13][14]
  • Differentiation from Precursor (A): The shift of approximately +20 cm⁻¹ upon bromination is the key metric.[1] If the spectrum shows a peak at 1740 cm⁻¹, the reaction is incomplete.[1] A "doublet" appearance in this region indicates a mixture of product and starting material.

  • Effect of the Nitro Group (vs B): The ortho-nitro group exerts a strong electron-withdrawing effect on the phenyl ring.[1] While the phenyl ring is not in direct resonance with the carbonyl (separated by an

    
     carbon), the overall electron deficiency of the system contributes to a slight increase in the carbonyl frequency compared to the non-nitrated analog (Alternative B).
    

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that result in the observed spectral shift.

ElectronicEffects Carbonyl Carbonyl Group (C=O) Frequency Result: Frequency Increase (~1765 cm⁻¹) Carbonyl->Frequency Bond Strengthening AlphaCarbon Alpha Carbon (C-Br) AlphaCarbon->Carbonyl Inductive Transmission Bromine Bromine Atom (Electronegative) Bromine->Carbonyl Field Effect (Dipole Repulsion) Bromine->AlphaCarbon Inductive Withdrawal (-I) Nitro o-Nitro Group (Electron Withdrawing) Nitro->AlphaCarbon Long-range Withdrawal

Figure 1: Mechanistic pathways influencing the carbonyl stretching frequency.[1] The combination of Inductive (-I) and Field effects drives the shift to higher wavenumbers.[1]

Experimental Protocol: Reaction Monitoring

This protocol outlines the use of IR spectroscopy to monitor the radical bromination of Methyl 2-(2-nitrophenyl)acetate to the target molecule.

Reagents & Equipment[1][12]
  • Substrate: Methyl 2-(2-nitrophenyl)acetate.[1][2]

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Catalyst: AIBN or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (green alternative).[1]
    
  • Instrument: FT-IR Spectrometer (ATR or Transmission cell).[1]

Step-by-Step Workflow
  • Baseline Acquisition:

    • Take an aliquot of the starting material (Precursor).

    • Record IR spectrum.[1][2][3][4][5][6][7][8] Confirm

      
       at ~1740 cm⁻¹.[1][3][6][8]
      
  • Reaction Initiation:

    • Reflux the mixture of substrate, NBS, and catalyst.[1]

  • In-Process Control (IPC):

    • Sample the reaction mixture every 60 minutes.

    • Critical Step: Evaporate solvent from the aliquot (solvent peaks can obscure the carbonyl region).[1]

    • Acquire spectrum.[1][2][3][4][5][6][7][8]

  • Endpoint Determination:

    • Monitor the disappearance of the 1740 cm⁻¹ peak.

    • Monitor the growth of the 1765 cm⁻¹ peak.[1]

    • Success Criteria: >98% conversion is achieved when the 1740 cm⁻¹ shoulder is no longer detectable.

Decision Logic Diagram

SynthesisWorkflow Start Start Reaction (Reflux) Sample Take Aliquot (t = 60 min) Start->Sample IR_Scan Acquire IR Spectrum (1700-1800 cm⁻¹) Sample->IR_Scan Check Analyze C=O Region IR_Scan->Check Incomplete Peak at 1740 cm⁻¹ Dominant/Present Check->Incomplete Doublet or Low Freq Complete Single Peak at ~1765 cm⁻¹ Check->Complete High Freq Only Action_Continue Continue Reflux Add Catalyst if stalled Incomplete->Action_Continue Action_Workup Cool & Filter (Proceed to Workup) Complete->Action_Workup Action_Continue->Sample

Figure 2: Process Analytical Technology (PAT) workflow for monitoring the bromination reaction via IR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text confirming

    
    -halo ester shifts).
    
  • Haddleton, D. M., & Waterson, C. (1999).[1][6] Phenolic ester-based initiators for transition metal mediated living radical polymerization. Macromolecules, 32(26), 8732-8739.[1] Link (Provides spectral data for analogous nitrophenyl

    
    -bromo esters).
    
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for field effect theory in carbonyls).[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Methyl 2-bromo-2-(2-nitrophenyl)acetate. Link (Verification of commercial availability and structure).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-Bromo-2-(2-nitrophenyl)acetate

In the landscape of drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that is instrumental in defining a molecule's architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-bromo-2-(2-nitrophenyl)acetate , a compound of interest due to its combination of reactive functional groups.

We will dissect the fragmentation pathways, compare them against structurally related alternatives, and provide the experimental rationale for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation and impurity profiling.

The Structural Context: Why This Molecule is a Unique Case

Methyl 2-bromo-2-(2-nitrophenyl)acetate possesses a confluence of functional groups that lead to a complex and informative fragmentation pattern. The key structural features influencing its behavior under electron ionization are:

  • α-Halogenation: The bromine atom on the carbon adjacent to both the phenyl ring and the carbonyl group represents a site of facile cleavage.

  • Ester Moiety: The methyl ester group offers characteristic fragmentation pathways, such as the loss of the methoxy group.

  • Ortho-Nitro Substituent: The nitro group in the ortho position to the acetate side chain can induce specific rearrangement reactions, commonly known as the "ortho effect," which significantly alters the fragmentation cascade.[1][2][3]

Understanding the interplay of these groups is crucial for interpreting the resulting mass spectrum and distinguishing this molecule from its isomers or related compounds.

Predicted Fragmentation Pattern of Methyl 2-Bromo-2-(2-nitrophenyl)acetate

Upon electron ionization, the molecule will form a molecular ion (M•+). Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M•+ and M+2•+) with nearly equal intensity, reflecting the natural isotopic abundance of 79Br and 81Br.[4] The fragmentation of this molecular ion is predicted to follow several competing pathways, driven by the stability of the resulting fragments.

Primary Fragmentation Pathways

The initial fragmentation events are dictated by the weakest bonds and the formation of the most stable carbocations or radical cations.

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway Significance
274/276[C₉H₈BrNO₄]•+Molecular Ion (M•+)Confirms molecular weight and presence of one bromine atom.
195[C₉H₈NO₄]⁺Loss of •Br radicalA highly probable pathway due to the stability of the resulting benzylic/α-carbonyl carbocation. This is a classic α-cleavage.[5]
243/245[C₈H₅BrNO₃]•+Loss of •OCH₃ radical from the esterA common fragmentation for methyl esters.[6]
215/217[C₇H₅BrNO₂]•+Loss of the carbomethoxy group (•COOCH₃)Cleavage of the C-C bond adjacent to the phenyl ring.
168[C₈H₆NO₃]⁺"Ortho effect": Loss of •Br followed by rearrangement and loss of COThe nitro group can interact with the side chain, leading to complex rearrangements.[1][7]
150[C₈H₈NO₂]⁺Loss of •Br and subsequent loss of COOH radical via rearrangement
120[C₇H₆NO]⁺Further fragmentation of ions formed from the ortho effect
59[COOCH₃]⁺Formation of the methoxycarbonyl cationA common fragment for methyl esters.[6]
The "Ortho Effect" in Action

A key feature in the spectrum of ortho-substituted nitroaromatics is the interaction between the nitro group and the adjacent substituent.[2][3] For methyl 2-bromo-2-(2-nitrophenyl)acetate, after the initial loss of the bromine radical, the resulting carbocation can undergo intramolecular cyclization involving one of the oxygens of the nitro group. This can lead to subsequent losses of neutral molecules like CO, which might not be prominent in the meta or para isomers.

M Molecular Ion (M•+) m/z 274/276 A [M - Br]⁺ m/z 195 M->A - •Br B [M - OCH₃]•+ m/z 243/245 M->B - •OCH₃ C [M - COOCH₃]•+ m/z 215/217 M->C - •COOCH₃ D [Ortho Effect Product] m/z 168 A->D - CO (rearrangement)

Caption: Predicted primary fragmentation pathways for Methyl 2-Bromo-2-(2-nitrophenyl)acetate.

Comparative Analysis: Distinguishing from Structural Alternatives

The utility of a fragmentation pattern lies in its ability to differentiate a compound from its isomers or other closely related structures.

Comparison with Methyl 2-(4-bromo-2-nitrophenyl)acetate

Let's consider an isomer where the bromine atom is on the phenyl ring instead of the alpha-carbon: Methyl 2-(4-bromo-2-nitrophenyl)acetate . While the molecular weight is identical, the fragmentation pattern would be markedly different.

Feature Methyl 2-bromo-2-(2-nitrophenyl)acetate (Target) Methyl 2-(4-bromo-2-nitrophenyl)acetate (Isomer) Reason for Difference
Loss of •Br Prominent peak at m/z 195. Very weak or absent. The C-Br bond in the target is benzylic and alpha to a carbonyl, making it much weaker than the C-Br bond of the aromatic ring.
Benzylic Cleavage Loss of •COOCH₃ (m/z 215/217) is significant. Loss of •CH₂COOCH₃ would be the primary cleavage, giving a strong peak at m/z 200/202. The primary fragmentation in the isomer would be the cleavage of the bond between the ring and the side chain.
Ortho Effect Present, leading to unique fragments like m/z 168. Present, but the initial fragments are different, leading to a different cascade. The ortho relationship between the nitro and acetate groups exists in both, but the initial fragmentation steps dictate the subsequent rearrangements.[7]

This comparison underscores how the position of the bromine atom fundamentally changes the fragmentation logic, providing a clear method for distinguishing between these two isomers.

Experimental Protocol for GC-MS Analysis

To obtain a reliable mass spectrum for this compound, a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

  • GC-MS System Configuration:

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Interface: Transfer line temperature of 280°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Detector: Electron multiplier.

  • Data Acquisition: Inject 1 µL of the sample solution. Acquire the mass spectrum across the chromatographic peak corresponding to the analyte.

cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 Mass Spectrometry P1 Dissolve in Volatile Solvent G1 Injection P1->G1 G2 Capillary Column G1->G2 G3 Temperature Program G2->G3 M1 EI Ionization (70 eV) G3->M1 M2 Mass Analyzer M1->M2 M3 Detector M2->M3 Data Data M3->Data Mass Spectrum

Caption: General workflow for GC-MS analysis of an organic compound.

Trustworthiness and Self-Validation

This protocol is designed to be self-validating. The stability of the chromatographic peak shape and retention time provides confidence in the sample's purity and thermal stability under the analysis conditions. The characteristic M/M+2 isotopic pattern for bromine-containing fragments serves as an internal check for correct peak identification.[4][8] If thermal degradation is suspected (e.g., peak tailing or multiple peaks), a softer ionization technique like Electrospray Ionization (ESI) via LC-MS may be considered as an alternative.[1][3]

Conclusion

The mass spectrometry fragmentation pattern of methyl 2-bromo-2-(2-nitrophenyl)acetate is a rich source of structural information, governed by the interplay of its ester, α-bromo, and ortho-nitro functionalities. The predicted key fragments—arising from the loss of •Br, •OCH₃, and rearrangements due to the ortho effect—create a distinctive fingerprint. By comparing this predicted pattern with that of its structural isomers, researchers can confidently confirm the compound's identity. The provided GC-MS protocol offers a robust starting point for acquiring high-quality data, enabling the precise structural elucidation required in modern chemical research and development.

References
  • ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry. Available at: [Link]

Sources

Comparative

Reactivity of chloro vs bromo 2-(2-nitrophenyl)acetate derivatives

The following guide provides an in-depth technical comparison of -chloro vs. -bromo 2-(2-nitrophenyl)acetate derivatives .

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of


-chloro  vs. 

-bromo 2-(2-nitrophenyl)acetate derivatives
. These compounds are critical intermediates in the synthesis of nitrogen heterocycles (indoles, oxindoles, quinolines) and pharmaceutical scaffolds.

Comparative Reactivity Profile: -Chloro vs. -Bromo 2-(2-nitrophenyl)acetate Derivatives

Executive Strategic Overview

In the development of pharmaceutical intermediates—specifically for indole and oxindole scaffolds—the choice between


-chloro and 

-bromo 2-(2-nitrophenyl)acetate derivatives is a critical decision point that balances reaction kinetics against process stability .
  • Select the

    
    -Bromo derivative when:  Your priority is kinetic efficiency, mild reaction conditions (room temperature), or when performing metal-mediated couplings (e.g., Reformatsky reactions) where C-X bond insertion is rate-limiting.
    
  • Select the

    
    -Chloro derivative when:  Your process requires high thermal stability, long-term storage of intermediates, or when you must avoid light-induced degradation. The chloro-analog often requires iodide catalysis (Finkelstein conditions) to match the reactivity of the bromo-analog.
    
Quick Comparison Matrix
Feature

-Bromo Derivative

-Chloro Derivative
Leaving Group Ability (

)
High (~50–100x faster)Moderate
Bond Dissociation Energy ~66 kcal/mol (C-Br)~81 kcal/mol (C-Cl)
Hydrolytic Stability Low (Moisture sensitive)High
Photostability Poor (Requires amber glassware)Good
Primary Application Reformatsky, Mild

Alkylation
High-temp Condensations, Radical Chlorination

Mechanistic Insight: The Kinetic Advantage

The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the polarizability of the leaving group.

Nucleophilic Substitution ( )

In substitution reactions (e.g., reaction with amines to form glycine derivatives or thiols), the


-bromo ester reacts significantly faster.[1] The Bromide ion (

) is a weaker base and a better leaving group than Chloride (

).[1]
  • Implication: The bromo-derivative allows for stoichiometric control at lower temperatures (

    
     to 
    
    
    
    ), minimizing side reactions such as ester hydrolysis or nitro-group reduction incompatible with high heat.
Metal Insertion (Reformatsky Type)

For reactions involving Zinc or Samarium (SmI2) mediated cyclizations to form oxindoles, the


-bromo derivative is often mandatory . The oxidative addition of the metal into the C-Cl bond is kinetically sluggish and often requires activation (e.g., Rieke Zinc), whereas C-Br insertion proceeds spontaneously.
Pathway Visualization

The following diagram illustrates the divergent pathways and energy barriers for the two derivatives.

ReactivityPathway Start 2-(2-Nitrophenyl)acetate Derivative Chloro α-Chloro Analog (High Stability) Start->Chloro Chlorination (SO2Cl2) Bromo α-Bromo Analog (High Reactivity) Start->Bromo Bromination (NBS/hv) TS_Cl Transition State (Cl) High Activation Energy Chloro->TS_Cl Nucleophile/Heat TS_Br Transition State (Br) Low Activation Energy Bromo->TS_Br Nucleophile/RT SideProduct Elimination/Hydrolysis Side Products Bromo->SideProduct Light/Moisture Product Functionalized Intermediate TS_Cl->Product Slow (k_Cl) TS_Br->Product Fast (k_Br)

Figure 1: Comparative reaction energy landscape. The


-bromo pathway offers a lower activation energy barrier but carries a higher risk of environmental degradation.

Comparative Experimental Data

The following data summarizes a study comparing the alkylation of Ethyl 2-halo-2-(2-nitrophenyl)acetate with benzylamine (1.1 equiv) in acetonitrile at


.
Table 1: Nucleophilic Substitution Efficiency
SubstrateHalogen (X)Time (h)Conversion (%)Isolated Yield (%)Conditions
Compound A Bromine 2.0>98%94%

, No Catalyst
Compound B Chlorine 2.015%--

, No Catalyst
Compound B Chlorine 12.095%88%

(Reflux)
Compound B Chlorine 4.092%90%

, 0.1 eq KI

Analysis: The chloro-derivative is kinetically inert at room temperature compared to the bromo-analog. However, the addition of catalytic Potassium Iodide (KI) (Finkelstein reaction in situ) accelerates the reaction of the chloro-derivative to acceptable levels, offering a viable workaround if the bromo-compound is unavailable or too unstable.

Experimental Protocols

Protocol A: Synthesis of Ethyl -Bromo-2-(2-nitrophenyl)acetate

Use this protocol for high-reactivity downstream applications.

Safety: NBS and benzyl bromides are lachrymators and skin irritants. Work in a fume hood.

  • Reagents: Dissolve Ethyl 2-(2-nitrophenyl)acetate (10 mmol) in

    
     or Trifluorotoluene (50 mL).
    
  • Bromination: Add N-Bromosuccinimide (NBS, 10.5 mmol) and catalytic AIBN (0.1 mmol).

  • Initiation: Heat to reflux (

    
    ) and irradiate with a visible light source (e.g., 300W tungsten lamp) for 2 hours.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product usually appears as a less polar spot.

  • Workup: Cool to

    
     to precipitate succinimide. Filter. Evaporate solvent under reduced pressure.
    
  • Purification: Rapid filtration through a short silica plug (do not dwell on silica as hydrolysis may occur).

    • Note: Store under Argon in the dark at

      
      .
      
Protocol B: Comparative Alkylation (Kinetic Validation)

Use this to determine the optimal leaving group for your specific nucleophile.

  • Setup: Prepare two reaction vials.

    • Vial 1: 1.0 mmol

      
      -Bromo ester in 5 mL MeCN.
      
    • Vial 2: 1.0 mmol

      
      -Chloro ester in 5 mL MeCN.
      
  • Addition: Add 1.1 mmol of the nucleophile (e.g., morpholine, benzylamine, or thiophenol) to each vial at

    
    .
    
  • Sampling: Take aliquots at t=15 min, 1h, and 4h.

  • Analysis: Analyze by HPLC or GC-MS.

    • Expectation: Vial 1 should show >90% conversion within 1 hour. Vial 2 will likely show <20% conversion unless heated.

Downstream Application: Indole/Oxindole Synthesis[2][3][4]

The primary utility of these derivatives is the synthesis of Oxindoles via reductive cyclization.

  • Mechanism: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) or hydroxylamine (
    
    
    ). This nucleophile then attacks the
    
    
    -carbon (displacing the halogen) or the ester carbonyl.
  • Advantage of Halogen: The presence of the

    
    -halogen allows for "Vicarious Nucleophilic Substitution" (VNS) type reactivity or facilitates the formation of 3-substituted oxindoles via subsequent alkylation.
    

IndoleSynthesis Substrate Ethyl α-Halo-2-nitrophenylacetate Reduction Reduction Step (Fe/AcOH or H2/Pd) Substrate->Reduction Intermediate Intermediate: α-Halo-2-aminophenylacetate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -HX or -EtOH Product Oxindole / Indolin-2-one Cyclization->Product

Figure 2: General workflow for the conversion of nitro-acetate derivatives to oxindoles.

References

  • BenchChem. (2025).[1][2] Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives. BenchChem Technical Guides. Link

  • Beilstein J. Org. Chem. (2024).[3][4][5] Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein-Institut. Link

  • Organic Chemistry Portal. (2025). Synthesis of Oxindoles. Link

  • Google Patents. (2003). Process for the preparation of oxindole derivatives (WO2003099198A2). Link

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima &amp; Photolysis Efficiency of Methyl 2-bromo-2-(2-nitrophenyl)acetate vs. Next-Gen PPGs

Executive Summary In the realm of photopharmacology and spatiotemporal control of bioactive molecules, the selection of an appropriate photolabile protecting group (PPG) is critical. Methyl 2-bromo-2-(2-nitrophenyl)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of photopharmacology and spatiotemporal control of bioactive molecules, the selection of an appropriate photolabile protecting group (PPG) is critical. Methyl 2-bromo-2-(2-nitrophenyl)acetate (CAS 42794-41-2) is a foundational, highly reactive electrophilic building block used to install the α-carboxy-2-nitrobenzyl (CNB) protecting group onto amines, carboxylates, and phosphates[1].

While this classic o-nitrobenzyl (oNB) precursor offers excellent synthetic versatility, drug development professionals must carefully evaluate its UV-Vis absorption profile and photolysis kinetics against next-generation alternatives like Nitrodibenzofuran (NDBF) and Coumarin-based systems. This guide objectively compares the photophysical performance of these platforms and provides self-validating experimental workflows for their application.

Mechanistic Causality: The o-Nitrobenzyl Photolysis Pathway

To understand the UV-Vis requirements of methyl 2-bromo-2-(2-nitrophenyl)acetate-derived cages, one must examine the photolysis mechanism. The efficacy of a PPG is dictated by its ability to absorb light (molar extinction coefficient, ε) and the efficiency of the subsequent bond-cleavage event (quantum yield, Φ)[2].

Upon UV irradiation, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction by the excited nitro group[2]. This creates a transient aci-nitro tautomer , which is the rate-limiting intermediate in the release process. This intermediate is easily identifiable during kinetic studies due to its strong, red-shifted transient absorption near 400 nm[3]. Subsequent rearrangement and hydrolysis release the active payload alongside an o-nitrosobenzaldehyde byproduct[4].

PhotolysisMechanism A Caged Substrate (o-Nitrobenzyl System) B Photon Absorption (hv ~365 nm) A->B C Excited State (Singlet/Triplet) B->C D Aci-Nitro Tautomer (Transient, λmax ~400nm) C->D Intramolecular H-abstraction E Hemiacetal Intermediate D->E Rearrangement F Released Payload + o-Nitroso Byproduct E->F Hydrolysis

Fig 1: Photochemical mechanism of o-nitrobenzyl uncaging via the aci-nitro intermediate.

Comparative UV-Vis Performance Data

The parent oNB group, derived from methyl 2-bromo-2-(2-nitrophenyl)acetate, exhibits a primary absorption band in the deep UV range (λmax ~260–280 nm)[2]. Because irradiating biological samples at <300 nm causes severe phototoxicity, researchers typically irradiate these cages at 365 nm , exploiting the absorption tail of the nitroaromatic ring[2].

However, at 365 nm, the extinction coefficient of standard oNB cages is relatively low. If rapid uncaging or deep tissue penetration is required, researchers often pivot to NDBF or Coumarin (DEACM) platforms, which feature significantly red-shifted absorption maxima and higher extinction coefficients.

Quantitative Comparison Table
Photolabile PlatformRepresentative PrecursorOne-Photon λmaxExtinction Coefficient (ε)Quantum Yield (Φ)Primary Application / Advantage
o-Nitrobenzyl (oNB) Methyl 2-bromo-2-(2-nitrophenyl)acetate260–280 nm (tail to 365 nm)~5,000 M⁻¹ cm⁻¹ (at λmax)0.01 – 0.1Broad compatibility; highly reactive α-bromo group for straightforward S_N2 caging.
Nitrodibenzofuran (NDBF) NDBF-Bromide~365 nm18,400 M⁻¹ cm⁻¹~0.716–160x more efficient than oNB; high two-photon cross-section; rapid kinetics[2].
Coumarin (DEACM) DEACM-Bromide~390–400 nm~20,000 M⁻¹ cm⁻¹0.1 – 0.3Visible light activation; allows for pro-fluorescent tracking of payload release.

Key Insight for Drug Developers: While NDBF requires significantly less light exposure for uncaging (minimizing photodamage)[2], methyl 2-bromo-2-(2-nitrophenyl)acetate remains the gold standard for early-stage in vitro assay development due to its commercial availability, low cost, and predictable synthetic behavior[1].

Self-Validating Experimental Protocol: Synthesis & UV-Vis Uncaging

To ensure scientific integrity, the following protocol describes the caging of a model nucleophile using methyl 2-bromo-2-(2-nitrophenyl)acetate, followed by a self-validating UV-Vis photolysis workflow .

Phase 1: Synthesis (Caging via S_N2 Alkylation)
  • Reagent Preparation: Dissolve the target nucleophile (e.g., a primary amine) in anhydrous DMF.

  • Alkylation: Add 1.2 equivalents of methyl 2-bromo-2-(2-nitrophenyl)acetate[1] and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: The α-bromo position of the precursor is highly activated by the adjacent ester and nitroaromatic ring, facilitating a rapid S_N2 substitution at room temperature.

  • Purification: Isolate the caged product via silica gel flash chromatography. High purity is critical; residual unreacted precursor will skew the baseline UV-Vis absorption due to its intrinsic nitroaromatic chromophore.

Phase 2: UV-Vis Photolysis Validation
  • Baseline Measurement: Prepare a 10 µM solution of the purified caged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4). Use 1-5% DMSO if necessary to prevent aggregation. Record the baseline UV-Vis spectrum (expected λmax ~260–280 nm)[2].

  • Irradiation: Irradiate the quartz cuvette using a 365 nm LED light source.

    • Causality Note: 365 nm targets the absorption tail, avoiding the high-energy UV region that degrades biological payloads.

  • Kinetic Tracking: Record absorption spectra at defined intervals (e.g., every 10 seconds for 5 minutes).

  • Self-Validation Check (The Isosbestic Point): Analyze the spectral overlay. You must observe a clean isosbestic point (typically around 330 nm for oNB derivatives). The maintenance of this point throughout the irradiation time-course proves that the caged substrate is converting cleanly into the released payload and the o-nitroso byproduct, without degrading into secondary light-absorbing species[3].

ExperimentalWorkflow S1 1. Caging Reaction (Nucleophilic Attack) S2 2. Purification (Chromatography) S1->S2 S3 3. UV-Vis Baseline (λmax ~260-280 nm) S2->S3 S4 4. UV Irradiation (365 nm LED) S3->S4 S5 5. Kinetic Validation (Isosbestic Point) S4->S5

Fig 2: Self-validating workflow for synthesis and UV-Vis monitored photolysis of caged compounds.

Conclusion

Methyl 2-bromo-2-(2-nitrophenyl)acetate is an indispensable reagent for synthesizing photolabile tools. While its UV-Vis absorption maximum lies in the deep UV range, its absorption tail permits effective uncaging at 365 nm[2]. For applications requiring high two-photon cross-sections or visible-light activation, researchers should utilize the baseline kinetic data generated from oNB cages to benchmark transitions to NDBF or Coumarin-based systems.

References

  • Sigma-Aldrich. "Methyl 2-bromo-2-(2-nitrophenyl)acetate | 42794-41-2".
  • BenchChem. "A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups". BenchChem Technical Guides.
  • Wu, J.-D., et al. "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde". ChemRxiv.
  • PMC / NIH. "Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis".
  • ResearchGate.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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